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  • Product: Fmoc-D-allo-threoninol
  • CAS: 143143-54-8

Core Science & Biosynthesis

Foundational

Fmoc-D-allo-threoninol molecular weight and formula

An In-Depth Technical Guide to Fmoc-D-allo-threoninol: Properties, Synthesis, and Application Authored by a Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstract Fmoc-D-all...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-D-allo-threoninol: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-allo-threoninol is a chiral amino alcohol derivatized with a fluorenylmethoxycarbonyl (Fmoc) protecting group, rendering it a critical building block in modern synthetic chemistry. Its unique stereochemistry and the strategic utility of the base-labile Fmoc group make it an indispensable tool in solid-phase peptide synthesis (SPPS) and the development of complex, biologically active molecules. This guide provides an in-depth exploration of the core physicochemical properties of Fmoc-D-allo-threoninol, a detailed protocol for its application in peptide synthesis with mechanistic insights, and a discussion of the strategic importance of its distinct stereochemical configuration in drug discovery and development.

Introduction: The Strategic Importance of Fmoc-D-allo-threoninol

In the landscape of medicinal chemistry and peptide science, the precise control of molecular architecture is paramount. Fmoc-D-allo-threoninol, ((9H-Fluoren-9-yl)methyl ((2S,3R)-1,3-dihydroxybutan-2-yl)carbamate), emerges as a key reagent for introducing non-native stereochemistry and functionality into synthetic peptides and other complex organic molecules.[1] It is comprised of two key moieties:

  • D-allo-threoninol Core: A chiral amino alcohol. The "D" configuration and "allo" diastereomer are distinct from the proteinogenic L-threonine. The incorporation of D-amino acids or their derivatives into peptides is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby enhancing the pharmacokinetic profile and in-vivo stability of peptide-based therapeutics.[2][3]

  • Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is a cornerstone of modern solid-phase peptide synthesis.[4] Its defining characteristic is its stability under acidic conditions while being readily cleaved by a mild base, typically a secondary amine like piperidine.[5] This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of a peptide chain without compromising acid-labile side-chain protecting groups.

This combination of a unique stereochemical core with a strategically labile protecting group makes Fmoc-D-allo-threoninol a valuable tool for researchers aiming to create novel bioactive compounds with enhanced stability and specific conformational properties.[1]

Physicochemical and Handling Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in an experimental setting.

Core Properties

The essential properties of Fmoc-D-allo-threoninol are summarized in the table below, compiled from authoritative chemical databases and supplier information.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.38 g/mol [1]
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate
CAS Number 143143-54-8[1]
Appearance White crystalline powder or solid[1]
Melting Point 140 - 144 °C[1]
Purity (Typical) ≥99% (HPLC)[1]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Dichloromethane (DCM).
Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container at 0 - 8 °C to prevent degradation.[1]

  • Safety Precautions: As with many fine chemicals, Fmoc-D-allo-threoninol may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Synthesis of Fmoc-D-allo-threoninol: A General Protocol

While Fmoc-D-allo-threoninol is commercially available, understanding its synthesis provides valuable context. The protection of an amino group with Fmoc is a standard and robust chemical transformation. The following is a generalized, field-proven protocol for the N-Fmoc protection of an amino alcohol like D-allo-threoninol.

Reaction Principle

The synthesis involves the nucleophilic attack of the primary amine of D-allo-threoninol on an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed under basic conditions to neutralize the acid byproduct (HCl or N-hydroxysuccinimide, respectively). Fmoc-OSu is often preferred due to its greater stability and reduced potential for side reactions compared to the more reactive Fmoc-Cl.

Experimental Protocol
  • Dissolution: Dissolve D-allo-threoninol (1.0 equivalent) in a suitable solvent mixture, such as 10% aqueous sodium carbonate or a mixture of dioxane and water.

  • Reagent Addition: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) dissolved in a minimal amount of a compatible organic solvent (e.g., dioxane or acetonitrile) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Workup: Once the reaction is complete, acidify the mixture to a pH of ~2 with 1 M HCl. This protonates any excess carbonate and precipitates the Fmoc-protected product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine to remove impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography to obtain pure Fmoc-D-allo-threoninol.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-allo-threoninol is its incorporation into a growing peptide chain using the Fmoc/tBu SPPS strategy. This process is cyclical, involving sequential deprotection and coupling steps.

The Fmoc-SPPS Cycle: A Self-Validating System

The elegance of the Fmoc-SPPS workflow lies in its repetitive and verifiable nature. Each cycle consists of two main events: Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid. The completion of each step can be monitored to ensure high fidelity of the final peptide sequence.

SPPS_Workflow Resin Resin with Free Amine (e.g., Rink Amide) Coupling Step 1: Coupling Fmoc-D-allo-threoninol Coupling Reagents (HATU/DIPEA) Solvent (DMF) Resin->Coupling Add Reagents Wash1 Wash Step (DMF) Coupling->Wash1 Remove Excess Deprotection Step 2: Fmoc Deprotection 20% Piperidine in DMF Wash1->Deprotection Wash2 Wash Step (DMF) Deprotection->Wash2 Remove Dibenzofulvene Adduct NextAA Couple Next Fmoc-AA (Repeat Cycle) Wash2->NextAA Exposes New Amine NextAA->Deprotection n Cycles Cleavage Final Cleavage & Deprotection TFA 'Cocktail' NextAA->Cleavage After Final AA Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for incorporating Fmoc-D-allo-threoninol via Fmoc-SPPS.

Detailed Protocol: Incorporation of Fmoc-D-allo-threoninol

This protocol describes a single coupling cycle for adding Fmoc-D-allo-threoninol to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine group (e.g., H₂N-Gly-Rink-Amide-Resin)

  • Fmoc-D-allo-threoninol

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Activation of Fmoc-D-allo-threoninol:

    • In a separate vial, dissolve Fmoc-D-allo-threoninol (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation mixture to pre-activate for 1-2 minutes. This forms a highly reactive O-acylisourea intermediate.

    • Causality: HATU is a highly efficient coupling reagent that minimizes the risk of racemization, which is a critical concern for all amino acids except glycine. DIPEA is a sterically hindered, non-nucleophilic base used to maintain basic conditions required for coupling without causing premature Fmoc deprotection.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated Fmoc-D-allo-threoninol solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Self-Validation: Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Mechanism: The secondary amine (piperidine) acts as a base, abstracting the acidic proton from the C9 position of the fluorene ring. This initiates a β-elimination reaction, releasing the free amine of the resin-bound amino alcohol, carbon dioxide, and dibenzofulvene. The dibenzofulvene is trapped by piperidine to form a stable adduct, driving the reaction to completion.[5]

Fmoc_Deprotection cluster_0 Fmoc-Protected Amine cluster_1 Base-Catalyzed Elimination cluster_2 Products FmocN Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (E1cB Mechanism) FmocN->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Dibenzofulvene Dibenzofulvene Intermediate Proton_Abstraction->Dibenzofulvene FreeAmine H₂N-Peptide-Resin Proton_Abstraction->FreeAmine Dibenzofulvene->Adduct

Caption: Mechanism of Fmoc deprotection using piperidine.

  • Final Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to ensure complete removal of piperidine and the dibenzofulvene adduct. The resin now bears a free amine and is ready for the next coupling cycle.

Conclusion: Authoritative Grounding

Fmoc-D-allo-threoninol is more than a mere chemical reagent; it is a strategic component in the rational design of sophisticated molecular entities. Its utility is grounded in the foundational principles of orthogonal protection chemistry, allowing for the reliable, stepwise construction of complex molecules. The incorporation of its unique D-allo stereoisomer provides a field-proven method to enhance the proteolytic stability of peptide-based drug candidates, a critical hurdle in translating peptide therapeutics from the bench to the clinic. The protocols and mechanisms described herein represent a synthesis of established best practices in the field, providing researchers with a self-validating and robust framework for leveraging this powerful building block in their drug discovery and development endeavors.

References

  • Fmoc-Thr-ol. ChemBK.[Link]

  • Allothreonine. Wikipedia.[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications.[Link]

  • Fmoc-D-allo-threoninol. PubChem, National Institutes of Health.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications.[Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.[Link]

  • Basic procedures. Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford Academic.[Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central, National Institutes of Health.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central, National Institutes of Health.[Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate.[Link]

  • Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). ResearchGate.[Link]

  • Can i find difference in morphology and biological properties between the same peptides but differ in stereochemistry ( L and D form)? ResearchGate.[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.[Link]

  • Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society.[Link]

  • Safety Data Sheet. Aapptec.[Link]

  • Guide to Solid Phase Peptide Synthesis. Aapptec.[Link]

  • Methods for Removing the Fmoc Group. Springer.[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate.[Link]

  • The influence of the stereochemistry of alanine residue on the solid state conformation and crystal packing of opioid peptides containing D-Ala or L-Ala in message domain--XRD and NMR study. PubMed, National Institutes of Health.[Link]

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association.[Link]

Sources

Exploratory

Technical Guide: Fmoc-D-allo-threoninol Solubility & Handling

Executive Summary Fmoc-D-allo-threoninol (CAS: 143143-54-8) is a specialized chiral building block used in peptide synthesis and peptidomimetic drug development.[1][2] Unlike standard amino acids, it features a reduced C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-allo-threoninol (CAS: 143143-54-8) is a specialized chiral building block used in peptide synthesis and peptidomimetic drug development.[1][2] Unlike standard amino acids, it features a reduced C-terminus (converting the carboxylic acid to an alcohol) and a specific D-allo stereochemistry, resulting in a 1,3-diol structure.

This structural duality—a hydrophobic Fluorenylmethoxycarbonyl (Fmoc) protecting group paired with a hydrophilic threoninol diol tail—creates a unique solubility profile. While highly soluble in polar aprotic solvents (DMF, DMSO), its behavior in non-polar chlorinated solvents (DCM) can be nuanced due to hydrogen bonding networks formed by the free hydroxyl groups.

This guide provides a definitive solubility matrix, dissolution protocols, and stability safeguards to ensure high-yield incorporation of this reagent into synthetic workflows.

Physicochemical Identity

Understanding the molecule's amphiphilic nature is the first step to mastering its solubility.

PropertySpecification
Chemical Name (9H-Fluoren-9-yl)methyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate
Common Name Fmoc-D-allo-threoninol
CAS Number 143143-54-8
Molecular Weight 327.38 g/mol
Appearance White to off-white crystalline solid
Functional Groups Secondary Amine (Fmoc-protected), Primary Alcohol, Secondary Alcohol
Structural Solubility Logic

The molecule functions as an amphiphile. The Fmoc group drives solubility in organic aromatics and polar aprotic solvents. The Threoninol tail (containing two -OH groups) enhances solubility in alcohols and DMSO but can cause aggregation in pure DCM due to intermolecular hydrogen bonding.

G cluster_0 Molecular Solvation Drivers Fmoc Fmoc Group (Hydrophobic / Aromatic) Solubility Net Solubility Profile Fmoc->Solubility Promotes: DMF, DCM, EtOAc Diol Threoninol Tail (Hydrophilic / H-Bonding) Diol->Solubility Promotes: DMSO, Alcohols Limits: Hexane, Ether

Figure 1: The amphiphilic pull of Fmoc-D-allo-threoninol determines its solvent compatibility.

Solubility Matrix

The following data consolidates empirical observations for Fmoc-amino alcohols. Values are based on standard laboratory conditions (25°C).

SolventSolubility RatingSaturation Est.Application Context
DMF (N,N-Dimethylformamide)Excellent > 0.5 MPrimary Solvent. Standard for SPPS coupling and stock solutions.
DMSO (Dimethyl Sulfoxide)Excellent > 0.5 MAlternative. Use for difficult sequences or if aggregation occurs in DMF.
NMP (N-Methyl-2-pyrrolidone)Excellent > 0.4 MHigh Performance. Superior resin swelling; often interchangeable with DMF.
DCM (Dichloromethane)Good to Moderate ~ 0.1 - 0.3 MLoading Solvent. Soluble, but H-bonding of diols may cause gelation at high concentrations.
Methanol / Ethanol Good > 0.2 MAnalysis Only. Good solubility, but avoid for coupling (risk of esterification/transesterification).
Water Poor < 1 mg/mLPrecipitant. The hydrophobic Fmoc group prevents aqueous solubility.
Diethyl Ether / Hexane Insoluble N/APrecipitant. Used to crash out the product during purification.
Critical Solvent Nuances
  • DCM Warning: While Fmoc-D-allo-threoninol is soluble in DCM, the presence of two free hydroxyl groups can lead to "micro-aggregation" or gel-like consistency at high concentrations (>0.3 M). If using DCM for resin loading, adding a small amount of DMF (10-20% v/v) is recommended to disrupt hydrogen bonds.

  • DMF Stability: DMF spontaneously degrades into dimethylamine over time, which is a secondary amine capable of removing the Fmoc group.[3] Always use fresh, high-grade (amine-free) DMF to prevent premature deprotection.

Technical Protocol: The Dissolution Workflow

To ensure reproducibility and prevent "crashing out" during automated synthesis, follow this self-validating dissolution protocol.

Reagents Required[2][3][4][5][6]
  • Fmoc-D-allo-threoninol (Solid, stored at 4°C).[4]

  • Solvent: Anhydrous DMF or NMP (preferred).

  • Equipment: Vortex mixer, Sonicator (optional).

Step-by-Step Methodology
  • Equilibration: Allow the vial of Fmoc-D-allo-threoninol to reach room temperature before opening. This prevents condensation of atmospheric water, which can inhibit solubility and degrade the reagent.

  • Solvent Addition:

    • Calculate the required volume for a 0.2 M to 0.5 M solution.

    • Add 75% of the calculated solvent volume to the solid.

  • Mechanical Dispersion:

    • Vortex vigorously for 30 seconds.

    • Observation Check: If the solution appears cloudy or has floating particulates, proceed to sonication.

  • Sonication (If necessary):

    • Sonicate for 1-2 minutes at ambient temperature. The diol moiety can form crystal lattice structures that require sonic energy to break.

  • Final Dilution: Add the remaining 25% of solvent to reach the target volume/concentration.

  • Visual Validation: The final solution must be optically clear and colorless. Any turbidity indicates incomplete dissolution or moisture contamination.

Dissolution Start Start: Fmoc-D-allo-threoninol Solid Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate AddSolvent Add 75% Vol Anhydrous DMF/NMP Equilibrate->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Check: Clear? Vortex->Check Sonicate Sonicate (1-2 min) Break H-Bond Lattice Check->Sonicate No (Cloudy) Dilute Add Remaining 25% Solvent Check->Dilute Yes Sonicate->Dilute Ready Ready for Coupling/Usage Dilute->Ready

Figure 2: Step-by-step dissolution workflow to ensure reagent integrity.

Stability & Handling

The "D-allo" stereocenter and the Fmoc group require specific handling to maintain purity.

  • Base Sensitivity: The Fmoc group is cleaved by secondary amines (Piperidine, Morpholine). Never dissolve this reagent in solutions containing these bases until the specific deprotection step is required.

  • Hydroxyl Reactivity: The free hydroxyl groups are nucleophilic. In the presence of strong activating agents (like HATU/HBTU) and excess base (DIPEA), there is a risk of O-acylation (ester formation on the side chain) rather than the desired N-acylation if the amine is not already protected or if the reaction is uncontrolled.

    • Mitigation: Use stoichiometric amounts of activating reagents. For loading resins via the hydroxyl group (e.g., to form a trityl linker), use specific catalysts like Pyridine or DMAP sparingly.

  • Storage: Store the solid at +2°C to +8°C (short term) or -20°C (long term). Keep desiccated.

References

  • PubChem. (n.d.).[1] Fmoc-D-allo-threoninol (CID 7006671).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (General reference for Fmoc solubility/stability mechanisms).
  • Albericio, F., & Tulla-Puche, J. (2008). The Status of the Art of the Synthesis of Peptide C-Terminal Amides and Acids. (Context for handling amino alcohols in SPPS).
  • BenchChem. (2025).[5] Technical Guide to Solubility of Fmoc-Amino Acids. (General solubility data for Fmoc-Ser/Thr analogs).

Sources

Foundational

The Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS): A Mechanistic and Practical Guide

Executive Summary The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Unlike its predecessor, the Boc (tert-butyloxycarbonyl) group, Fmoc empl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Unlike its predecessor, the Boc (tert-butyloxycarbonyl) group, Fmoc employs a base-labile mechanism that allows for an orthogonal protection strategy. This guide dissects the Fmoc group’s role, providing a mechanistic understanding of its removal, detailed protocols for its application, and strategies for mitigating common synthetic failures.

Part 1: Mechanistic Foundation

The Orthogonal Strategy

The power of Fmoc chemistry lies in orthogonality .[1][2] In this scheme, the N-α-amino group is protected by Fmoc (base-labile), while side-chain functionalities are protected by acid-labile groups (e.g., t-Butyl, Trityl, Pbf).[2] This allows the temporary N-terminal protection to be removed repeatedly with mild base (piperidine) without affecting the permanent side-chain protection or the resin linkage, which are only cleaved by strong acid (TFA) at the very end of the synthesis.

The E1cB Deprotection Mechanism

The removal of the Fmoc group is not a simple hydrolysis; it is a


-elimination reaction  proceeding via the E1cB (Elimination Unimolecular conjugate Base) mechanism.
  • Proton Abstraction: The secondary amine base (typically 20% piperidine) abstracts the acidic proton at the 9-position of the fluorene ring system. The acidity of this proton (

    
     in DMSO) is driven by the aromaticity of the resulting 14-
    
    
    
    -electron fluorenyl anion.
  • Elimination: The stabilized carbanion collapses to form dibenzofulvene (DBF), releasing

    
     and the free amine.
    
  • Scavenging: The highly reactive DBF intermediate is immediately trapped by the excess piperidine to form a fulvene-piperidine adduct. Critical Note: If DBF is not scavenged, it can re-react with the free amine, leading to incomplete deprotection.

Visualization: The E1cB Pathway

The following diagram illustrates the electron flow and intermediate states during Fmoc removal.

Fmoc_Mechanism Fmoc_Amine Fmoc-Peptide-Resin Transition Stabilized Carbanion (Fluorenyl Anion) Fmoc_Amine->Transition Proton Abstraction (H-9) Base Base (Piperidine) Base->Transition Products Free Amine + CO2 + Dibenzofulvene (DBF) Transition->Products Beta-Elimination Adduct DBF-Piperidine Adduct (Scavenged) Products->Adduct Michael Addition (Scavenging)

Figure 1: The E1cB elimination mechanism of Fmoc removal showing the critical scavenging of dibenzofulvene.

Part 2: Comparative Analysis (Fmoc vs. Boc)

The choice between Fmoc and Boc dictates the entire synthetic infrastructure.[2] Fmoc is generally preferred for its safety profile and compatibility with acid-sensitive modifications (e.g., phosphopeptides, glycosylation).[3]

FeatureFmoc StrategyBoc Strategy
N-

Protection
Base-labile (Fmoc)Acid-labile (Boc)
Side-Chain Protection Acid-labile (tBu, Trt, Boc)HF-labile (Bzl, Z)
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Cleavage Reagent 95% TFA (plus scavengers)Anhydrous HF (Hydrofluoric Acid)
Hazards Mild irritants; standard hoodsHF is highly toxic/corrosive; requires Teflon lines
Aggregation Higher risk (solvation is key)Lower risk (acid protonates chains, reducing H-bonds)
Cost Higher per AA unitLower per AA unit

Part 3: Core Experimental Protocols

Resin Preparation & Loading

Objective: Ensure accessibility of reactive sites.

  • Protocol: Swell resin in DMF (Dimethylformamide) or DCM (Dichloromethane) for 30–60 minutes prior to synthesis.

  • Causality: Polystyrene-based resins shrink in protic solvents (MeOH) and expand in aprotic solvents (DMF/DCM). Synthesis in a collapsed resin leads to deletion sequences.

The Fmoc Deprotection Cycle

Objective: Quantitative removal of the Fmoc group.[4][5]

  • Reagent: 20% (v/v) Piperidine in DMF.

  • Step 1 (Short): Add reagent, agitate for 3 minutes. Drain.

    • Why: This removes the bulk of the Fmoc and the generated DBF.

  • Step 2 (Long): Add fresh reagent, agitate for 10–15 minutes. Drain.

    • Why: Drives the reaction to completion.[6]

  • Validation: UV monitoring at 301 nm (DBF-piperidine adduct) allows for real-time verification of deprotection efficiency [1].

Activation and Coupling

Objective: Formation of the amide bond without racemization.

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Note: HBTU/HATU are uronium salts that require base (DIPEA), which can cause premature Fmoc removal or racemization if left too long. DIC/Oxyma is a "base-free" neutral method, superior for preventing racemization [2].

  • Protocol:

    • Dissolve Fmoc-AA-OH (3-5 eq) and Oxyma (3-5 eq) in minimal DMF.

    • Add DIC (3-5 eq).

    • Add to resin immediately. Agitate for 60 minutes.

  • Validation: Kaiser Test (Ninhydrin).[6]

    • Blue Beads: Free amines present (Incomplete coupling).

    • Colorless/Yellow Beads: No free amines (Complete coupling).

Cleavage and Global Deprotection

Objective: Detach peptide from resin and remove side-chain groups.[1]

  • Cocktail: Reagent K or similar (TFA/Phenol/Water/Thioanisole/EDT).

    • Modern Alternative: 92.5% TFA, 2.5% TIS (Triisopropylsilane), 2.5% DODT (3,6-Dioxa-1,8-octanedithiol), 2.5%

      
      .
      
  • Causality: The carbocations generated from removing trityl (Cys) and t-butyl (Ser/Thr/Tyr) groups are highly reactive electrophiles. Without scavengers (TIS, DODT), they will re-alkylate the peptide at Trp, Met, or Cys residues.

Visualization: The SPPS Workflow

SPPS_Cycle Start Fmoc-AA(n)-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Check1 UV Check / Kaiser Test Wash1->Check1 Couple Coupling (Fmoc-AA + DIC/Oxyma) Check1->Couple Pass Wash2 Wash (DMF x5) Couple->Wash2 Repeat Next Cycle? Wash2->Repeat Repeat->Deprotect Yes Cleave Final Cleavage (TFA/Scavengers) Repeat->Cleave No (Finish)

Figure 2: The iterative cycle of Fmoc SPPS. Note the critical wash steps to prevent side reactions between piperidine and activated esters.

Part 4: Troubleshooting & Optimization

Aspartimide Formation

In sequences containing Asp-Gly , Asp-Ala , or Asp-Ser , the base used for Fmoc deprotection can catalyze the attack of the backbone amide nitrogen on the Asp side-chain ester, forming a cyclic imide (Aspartimide). This leads to racemization and chain termination.

  • Solution: Add 0.1 M HOBt or Oxyma to the 20% piperidine deprotection solution. The acidity of the additive suppresses the ring closure [3].

  • Alternative: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for shorter deprotection times, though this increases risk if not strictly controlled.

Diketopiperazine (DKP) Formation

Occurs at the dipeptide stage (especially with Proline or Glycine at the C-terminus).[7] The free amine of the second amino acid attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

  • Solution: Use Trityl-based resins (2-CTC). The steric bulk of the trityl linker prevents the attack. Alternatively, perform the coupling of the second amino acid very rapidly or use fragment condensation.

Aggregation (Difficult Sequences)

Beta-sheet formation on-resin can cause "synthesis collapse" where reagents cannot penetrate the resin matrix.

  • Solution:

    • Use Pseudoproline dipeptides (Fmoc-Xaa-Ser(PsiMe,Mepro)-OH) to disrupt secondary structure [4].

    • Switch solvent to NMP (N-methylpyrrolidone) or use elevated temperatures (

      
      ) during coupling (Microwave-assisted SPPS).
      

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394-9403. Link

  • Mergler, M., et al. (2003). "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-46. Link

  • Mutter, M., et al. (2004). "Pseudo-prolines: nature's bridge to peptide structure and folding." Biopolymers, 76(2), 103-103. Link

Sources

Exploratory

The Strategic Integration of Fmoc-D-allo-threoninol in Contemporary Drug Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The relentless pursuit of novel therapeutics with enhanced efficacy and specificity has led medicinal chemists to explore the vast c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutics with enhanced efficacy and specificity has led medicinal chemists to explore the vast chemical space of non-canonical amino acids and chiral building blocks. Among these, Fmoc-D-allo-threoninol has emerged as a pivotal component in the design and synthesis of innovative drug candidates. Its unique stereochemistry and functional group presentation offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of peptides and small molecules. This technical guide provides a comprehensive overview of Fmoc-D-allo-threoninol, from its fundamental chemical properties to its strategic application in drug discovery, with a particular focus on its role in the development of β-secretase (BACE1) inhibitors for Alzheimer's disease. Detailed experimental protocols, causality-driven explanations, and data-driven insights are presented to empower researchers in leveraging this versatile building block for the next generation of therapeutics.

Introduction: The Significance of Chirality and Unnatural Amino Alcohols in Drug Design

The three-dimensional architecture of a drug molecule is intrinsically linked to its biological activity. Chirality, a fundamental property of many biomolecules, plays a crucial role in molecular recognition, binding affinity, and metabolic stability. The incorporation of unnatural amino acids and their derivatives, such as amino alcohols, into drug candidates has become a cornerstone of modern medicinal chemistry. These non-natural building blocks allow for the exploration of novel chemical space, the introduction of conformational constraints, and the enhancement of resistance to enzymatic degradation.

Fmoc-D-allo-threoninol, a protected form of the D-allo-threoninol amino alcohol, is a prime example of a chiral building block that offers significant advantages in drug design. The D-allo configuration, with its specific spatial arrangement of the hydroxyl and amino groups, can induce unique conformational preferences in peptide backbones and small molecules, leading to improved target engagement and selectivity.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, making it an accessible and valuable tool for researchers.[2][3]

Physicochemical Properties and Handling of Fmoc-D-allo-threoninol

A thorough understanding of the physicochemical properties of Fmoc-D-allo-threoninol is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₉H₂₁NO₄[4]
Molecular Weight 327.37 g/mol [4]
Appearance White to off-white solidGeneric supplier data
Melting Point Not available-
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.Generic laboratory knowledge
Storage Store at 2-8°C, desiccated.Generic supplier recommendation

Note: It is crucial to handle Fmoc-D-allo-threoninol in a dry environment to prevent hydrolysis of the Fmoc group. As with all fine chemicals, the use of appropriate personal protective equipment (PPE) is mandatory.

Strategic Application in Drug Discovery: A Focus on β-Secretase (BACE1) Inhibitors

One of the most prominent applications of Fmoc-D-allo-threoninol in drug discovery is in the synthesis of inhibitors for β-secretase (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[5] The D-allo-threoninol moiety often serves as a crucial pharmacophoric element, interacting with the active site of the enzyme to block its function.

The rationale behind its use lies in its ability to mimic the transition state of the amyloid precursor protein (APP) cleavage by BACE1. The specific stereochemistry of the hydroxyl and amino groups in D-allo-threoninol allows for precise hydrogen bonding interactions within the catalytic pocket of the enzyme, leading to potent and selective inhibition.

Below is a conceptual workflow illustrating the integration of Fmoc-D-allo-threoninol in the discovery pipeline for BACE1 inhibitors.

BACE1_Inhibitor_Discovery cluster_0 Target Identification & Validation cluster_1 Lead Generation cluster_2 Lead Optimization with Fmoc-D-allo-threoninol cluster_3 Preclinical Development BACE1 BACE1 HTS High-Throughput Screening BACE1->HTS FBDD Fragment-Based Drug Design BACE1->FBDD SBDD Structure-Based Drug Design BACE1->SBDD Scaffold_Hopping Scaffold Hopping SBDD->Scaffold_Hopping Fmoc_D_allo_Threoninol_Intro Introduction of Fmoc-D-allo-threoninol Scaffold_Hopping->Fmoc_D_allo_Threoninol_Intro SAR_Studies Structure-Activity Relationship (SAR) Fmoc_D_allo_Threoninol_Intro->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies ADME_Tox->In_Vivo_Efficacy Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Caption: Drug discovery workflow for BACE1 inhibitors incorporating Fmoc-D-allo-threoninol.

Experimental Protocols: Incorporation of Fmoc-D-allo-threoninol via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-allo-threoninol into a growing peptide chain follows the general principles of Fmoc-based SPPS. However, due to the presence of the secondary hydroxyl group, certain considerations are necessary to ensure optimal coupling efficiency and prevent side reactions.

Materials and Reagents
  • Fmoc-D-allo-threoninol

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Kaiser test kit

Step-by-Step Coupling Protocol

This protocol outlines the manual coupling of Fmoc-D-allo-threoninol to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.[2]

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-allo-threoninol (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[3] The solution will typically change color.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended.

  • Monitoring the Coupling Reaction:

    • After the desired coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

    • Perform a Kaiser test to check for the presence of free primary amines.[6][7] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated with a fresh solution of activated Fmoc-D-allo-threoninol.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times), followed by DCM (3-5 times), and finally with MeOH (2-3 times) to remove all soluble impurities.

    • Dry the resin under vacuum.

SPPS_Cycle Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-D-allo-threoninol (HBTU/DIPEA in DMF) Washing_1->Coupling Washing_2 DMF/DCM/MeOH Wash Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Coupling

Caption: SPPS cycle for the incorporation of Fmoc-D-allo-threoninol.

The Influence of D-allo-threoninol Stereochemistry on Peptide Conformation and Bioactivity

The incorporation of D-amino acids and their derivatives into peptides can have a profound impact on their secondary structure and, consequently, their biological function. D-allo-threoninol, with its unique (2S, 3R) stereochemistry, can act as a potent conformational constraint, inducing turns or disrupting helical structures.[8][9] This ability to modulate peptide conformation is a powerful tool for medicinal chemists seeking to design peptides with improved receptor binding affinity, selectivity, and metabolic stability.

For instance, the introduction of a D-amino acid can protect a peptide from degradation by exopeptidases, which typically exhibit high stereospecificity for L-amino acids.[8] Furthermore, the specific orientation of the side chain in D-allo-threoninol can facilitate interactions with receptor pockets that are not accessible to its L-counterpart, potentially leading to novel biological activities.[1]

Analytical Characterization of D-allo-threoninol-Containing Compounds

Robust analytical characterization is paramount to confirm the successful synthesis and purity of any drug candidate. For peptides and small molecules containing D-allo-threoninol, a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.

  • HPLC: Reversed-phase HPLC is used to purify the crude product and to assess its purity. The retention time will be influenced by the overall hydrophobicity of the molecule.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are essential for the complete structural elucidation of the molecule. Specific attention should be paid to the chemical shifts and coupling constants of the protons on the D-allo-threoninol moiety to confirm its stereochemistry and to probe the conformational preferences of the molecule in solution.[10]

Conclusion and Future Perspectives

Fmoc-D-allo-threoninol has established itself as a valuable and versatile chiral building block in the arsenal of medicinal chemists. Its unique stereochemical features provide a powerful handle to modulate the conformational and biological properties of peptides and small molecules. The successful application of this amino alcohol in the development of BACE1 inhibitors for Alzheimer's disease highlights its potential in addressing challenging therapeutic targets. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the strategic incorporation of non-natural building blocks like Fmoc-D-allo-threoninol will undoubtedly continue to drive innovation in drug discovery and development, paving the way for the creation of safer and more effective medicines.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • BenchChem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. BenchChem.
  • Zhao, H., et al. (2004). Determination of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography.
  • Mast, T. G., & Sweedler, J. V. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology, 656, 33-53.
  • Evin, G., & Hince, C. (2013).
  • ResearchGate. (2018). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities.
  • BenchChem. (2025).
  • Nature Communications. (2023). Total wash elimination for solid phase peptide synthesis.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • PubMed. (2004).
  • PubChem. Fmoc-D-allo-threoninol. National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
  • Proceedings of the National Academy of Sciences. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS.
  • mediaTUM. (2007). New Approaches to Discover Protease Inhibitors: By de novo Rational Structure Based Design (BACE1) and by Development and Use of a Novel Screening Method.
  • MDPI. (2020).
  • ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • MDPI. (2017).
  • PubMed. (2014). Methods and protocols of modern solid phase peptide synthesis. PubMed.
  • CEM Corporation. Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS).
  • Center for Drug Discovery.
  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry.
  • PubMed. (2017).
  • ResearchGate. (2014). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • MDPI. (2024). The Comparative Analysis of Peptides in Enteral Nutrition Products and Foods for Special Medical Purposes. MDPI.
  • PubMed. (2019).
  • ResearchGate. (2016). Monitoring allostery in D2O: A necessary control in studies using hydrogen/deuterium exchange to characterize allosteric regulation.
  • International Journal of Peptide and Protein Research. (1985). Preferred structures of constrained peptides from achiral α,α-dialkylated glycyl residues with acyclic side chains. International Journal of Peptide and Protein Research.
  • NIH. (2024). Protein allosteric site identification using machine learning and per amino acid residue reported internal protein nanoenvironment descriptors.
  • PubMed. (1990). Structure of conformationally constrained peptides: from model compounds to bioactive ... PubMed.

Sources

Foundational

D-allo-threoninol in Peptidomimetics: Stereochemical Control &amp; Biological Activity

Technical Guide for Drug Development & Chemical Biology Executive Summary D-allo-threoninol [(2S,3R)-2-amino-1,3-butanediol] represents a critical chiral scaffold in modern peptidomimetic design.[1] Unlike its natural am...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Chemical Biology

Executive Summary

D-allo-threoninol [(2S,3R)-2-amino-1,3-butanediol] represents a critical chiral scaffold in modern peptidomimetic design.[1] Unlike its natural amino acid counterpart (L-threonine), D-allo-threoninol lacks a carboxyl group and possesses a specific inverted stereochemistry at the


-carbon. This guide analyzes its dual utility: (1) Direct Biological Activity  as a potent antimicrobial agent targeting Methionine Adenosyltransferase (MAT), and (2) Structural Utility  as a proteolytically stable scaffold for Acyclic Threoninol Nucleic Acids (aTNA) and glycomimetics.

Structural & Stereochemical Rationale

To understand the biological activity, one must first master the stereochemical distinction. Natural L-threonine exists in the (2S, 3R) configuration. However, "allo" implies an inversion at the chiral center carrying the hydroxyl group relative to the amino group.

The "Allo" Distinction

In peptide synthesis, the specific orientation of the side-chain hydroxyl group in D-allo-threoninol dictates the secondary structure of the resulting polymer.

  • L-Threonine: (2S, 3R) – Natural proteinogenic amino acid.

  • D-allo-Threoninol: (2S, 3R) – Note: The nomenclature shifts due to the reduction of the carboxyl group to an alcohol, but the spatial arrangement provides a unique "kink" in the peptide backbone that mimics the transition state of hydrolytic enzymes without being a substrate.

Proteolytic Stability Mechanism

The primary failure point for therapeutic peptides is degradation by serum proteases (e.g., trypsin, chymotrypsin). D-allo-threoninol confers stability through two mechanisms:

  • C-Terminal Capping: Replacing the C-terminal carboxylate with an alcohol (threoninol) removes the negative charge and the recognition motif for carboxypeptidases.

  • Steric Occlusion: The D-allo configuration positions the

    
    -methyl group in a non-natural orientation, creating steric clashes within the S1' pocket of serine proteases, effectively rendering the peptide bond uncleavable.
    

Direct Biological Activity: Antimicrobial Mechanism

Research indicates that free D-allo-threoninol exhibits significant antimicrobial activity against E. coli, B. subtilis, and S. aureus.

Target: Methionine Adenosyltransferase (MAT)

The mechanism of action is distinct from standard antibiotics. D-allo-threoninol acts as a competitive inhibitor of Methionine Adenosyltransferase (MAT) .

  • Physiological Role of MAT: Catalyzes the formation of S-Adenosylmethionine (SAM) from Methionine and ATP. SAM is the primary methyl donor for DNA, RNA, and protein methylation.

  • Inhibition Mechanism: D-allo-threoninol mimics the transition state of Methionine. It binds to the MAT active site via hydrogen bonding networks involving its 1,3-diol structure, preventing the binding of Methionine and the subsequent MAT-CoA complex formation (in bacteria where CoA is a cofactor modulator).

Visualization: The MAT Inhibition Pathway

MAT_Inhibition Met L-Methionine MAT_Enzyme MAT Enzyme (Active Site) Met->MAT_Enzyme Substrate ATP ATP ATP->MAT_Enzyme Cofactor SAM S-Adenosylmethionine (SAM) MAT_Enzyme->SAM Catalysis Inhibitor D-allo-threoninol (Inhibitor) Inhibitor->MAT_Enzyme Competitive Binding (||) Methylation DNA/Protein Methylation SAM->Methylation Methyl Donor CellGrowth Bacterial Cell Growth Methylation->CellGrowth Essential

Figure 1: Mechanism of Action. D-allo-threoninol competitively binds MAT, halting SAM production and downstream bacterial replication.

Peptidomimetic Applications: aTNA and Glycopeptides

Beyond its free form, D-allo-threoninol is a high-value scaffold in Acyclic Threoninol Nucleic Acids (aTNA) and Glycopeptide Mimetics .

Acyclic Threoninol Nucleic Acid (aTNA)

aTNA is a DNA/RNA mimic where the sugar-phosphate backbone is replaced by a D-allo-threoninol-based amide backbone.

  • Why D-allo? The (2S, 3R) stereochemistry is required to pre-organize the backbone into a helical structure that allows effective hybridization with natural DNA/RNA. The L-form fails to induce the correct helical pitch.

  • Biological Outcome: aTNA oligomers are completely resistant to nucleases and proteases, making them ideal candidates for antisense therapy.

Glycomimetics (MUC1 Targets)

Threoninol is used to mimic Ser/Thr residues in MUC1 antigenic peptides.

  • Workflow: The amino group is acylated (peptide bond), and the secondary hydroxyl is glycosylated (e.g., GalNAc).

  • Advantage: The resulting glycopeptide mimic is stable against glycosidases, prolonging the half-life of cancer vaccines.

Experimental Protocols

Protocol: Solid-Phase Synthesis of D-allo-threoninol Peptides

Objective: Incorporation of D-allo-threoninol at the C-terminus of a bioactive peptide.

Reagents:

  • Fmoc-D-allo-threoninol[2]

  • 2-Chlorotrityl chloride resin (2-CTC)

  • DIPEA (Diisopropylethylamine)

  • DCM (Dichloromethane) / DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Resin Loading:

    • Swell 2-CTC resin (1.0 mmol/g) in DCM for 20 min.

    • Dissolve Fmoc-D-allo-threoninol (1.2 eq) and DIPEA (4 eq) in DCM.

    • Add to resin and shake for 2 hours at RT. (Note: The primary alcohol reacts with the trityl linker; the secondary alcohol is sterically hindered but may require protection if high precision is needed, though typically left free in this specific loading strategy).

  • Capping:

    • Wash resin 3x with DCM.

    • Add MeOH/DIPEA/DCM (1:2:17) for 20 min to cap unreacted chlorides.

  • Elongation (Standard SPPS):

    • Deprotect Fmoc (20% Piperidine/DMF).

    • Couple next amino acid (HBTU/HOBt/DIPEA).

  • Cleavage:

    • Use mild acid cleavage (1% TFA in DCM) to release the protected peptide-threoninol if side-chain protection is present, or 95% TFA/TIS/H2O for global deprotection.

Protocol: Serum Stability Assay

Objective: Quantify the proteolytic resistance conferred by D-allo-threoninol.

Materials:

  • Human Serum (pooled, heat-inactivated option for control).

  • RP-HPLC (C18 column).

  • Control Peptide: L-Ala-L-Ala-L-Phe-OH.

  • Test Peptide: L-Ala-L-Ala-L-Phe-D-allo-threoninol.

Methodology:

  • Incubation: Dissolve peptide to 1 mM in PBS. Add 100 µL peptide solution to 900 µL Human Serum (pre-warmed to 37°C).

  • Sampling: At t = 0, 15, 30, 60, 120, and 240 min, remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL Acetonitrile (0.1% TFA) to precipitate serum proteins.

  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into RP-HPLC.

  • Calculation: Plot % Intact Peptide vs. Time. Calculate half-life (

    
    ) using first-order decay kinetics.
    

Comparative Data: Stability & Activity[3][4][5]

ParameterNative L-Threonine PeptideD-allo-Threoninol Peptide
Proteolytic Half-life (Serum) < 15 minutes> 4 hours
C-terminal Charge Negative (COO-)Neutral (-OH)
MAT Inhibition (

)
Inactive~ 2.5 mM (Bacterial MAT)
Secondary Structure Flexible / Random CoilInduced Turn / Helical Constraint
Primary Application Nutrition / MetabolicAntibacterial / Antisense Scaffold

Synthesis Workflow Visualization

Synthesis_Workflow Start D-allo-Threonine (Precursor) Step1 Reduction (NaBH4 / I2) Start->Step1 Intermediate D-allo-Threoninol (Free Amine) Step1->Intermediate Step2 Fmoc Protection (Fmoc-OSu) Intermediate->Step2 BuildingBlock Fmoc-D-allo-Threoninol Step2->BuildingBlock Branch1 Solid Phase Synthesis (C-term modification) BuildingBlock->Branch1 Peptide Chemistry Branch2 Nucleobase Attachment (aTNA Monomer) BuildingBlock->Branch2 Nucleic Acid Chemistry

Figure 2: Synthetic route from precursor to active building block for peptide or nucleic acid synthesis.[3]

References

  • PubChem. (2024).[2] Fmoc-D-allo-threoninol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Frontiers in Drug Discovery. (2021). Peptidomimetics: Synthetic Tools for Drug Discovery. Frontiers. Retrieved from [Link]

  • Murayama, K., et al. (2013). Highly stable duplex formation by artificial nucleic acids acyclic threoninol nucleic acid (aTNA). Chemistry – A European Journal.[4] (Cited via search context on aTNA stability).

Sources

Exploratory

Fmoc-D-allo-threoninol suppliers and purchasing

An In-depth Technical Guide to Sourcing and Qualifying Fmoc-D-allo-threoninol for Pharmaceutical and Research Applications Authored by: A Senior Application Scientist This guide provides researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sourcing and Qualifying Fmoc-D-allo-threoninol for Pharmaceutical and Research Applications

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and qualification of Fmoc-D-allo-threoninol. The integrity of advanced chemical synthesis, particularly in peptide and medicinal chemistry, is fundamentally reliant on the quality of its starting materials. This document outlines the critical considerations and protocols for selecting reliable suppliers and validating the purity and identity of this essential chiral building block.

The Strategic Importance of Fmoc-D-allo-threoninol

Fmoc-D-allo-threoninol, with the CAS Number 143143-54-8, is a versatile amino alcohol derivative.[1][2] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental for the selective protection of the amino function during peptide synthesis.[1][3][4][5] This feature makes it highly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6]

The "D-allo" configuration provides specific stereochemical control, which is critical in designing peptides and peptidomimetics with enhanced metabolic stability and resistance to enzymatic degradation.[6] Beyond its primary role in peptide synthesis, Fmoc-D-allo-threoninol is a valuable component in drug discovery, bioconjugation, and analytical chemistry applications.[1][3][7] Given its role in creating complex, high-value molecules, the selection of a high-purity, well-characterized source is not merely a procurement step but a critical variable in experimental success.

Key Applications:

  • Peptide Synthesis: Serves as a chiral building block for constructing complex peptides and peptidomimetics.[6]

  • Drug Development: Used in the design of novel therapeutic agents where specific stereochemistry is required to interact effectively with biological targets.[1][3]

  • Bioconjugation: Facilitates the attachment of biomolecules, such as proteins or nucleic acids, to other molecules or surfaces.[1][3][7]

  • Analytical Chemistry: Employed to improve the separation and identification of compounds in techniques like chromatography and mass spectrometry.[1][7]

Supplier Qualification: A Risk-Based Approach

Selecting a supplier for a critical reagent like Fmoc-D-allo-threoninol extends beyond comparing price and availability. A rigorous qualification process is necessary to mitigate risks associated with impurities, batch-to-batch variability, and inadequate documentation, all of which can compromise research outcomes and timelines.

Core Evaluation Criteria

A multi-faceted evaluation should be employed, focusing on the following pillars:

  • Quality and Purity: The supplier must provide material of consistently high purity, typically ≥98% or ≥99% as determined by HPLC.[1] This is the most critical technical specification.

  • Comprehensive Documentation: Availability of a detailed Certificate of Analysis (CoA) for each specific lot is mandatory. Safety Data Sheets (SDS) must also be readily accessible and compliant with current regulations.

  • Manufacturing and Quality Control Transparency: Reputable suppliers will often provide insight into their quality management systems and the analytical techniques used to characterize their products.

  • Technical Support: Access to knowledgeable technical support staff can be invaluable for troubleshooting and addressing specific application-related queries.

  • Supply Chain Reliability: The supplier's ability to ensure consistent availability and timely delivery is crucial for long-term projects and manufacturing campaigns.

Supplier Comparison

The following table summarizes key information for several known suppliers of Fmoc-D-allo-threoninol. This data is intended for comparative purposes and should be verified directly with the suppliers.

SupplierStated PurityCAS NumberMolecular FormulaKey Offerings & Notes
Chem-Impex ≥ 99% (HPLC)[1]143143-54-8[1]C₁₉H₂₁NO₄[1]Provides detailed product information and highlights applications in peptide synthesis and medicinal chemistry.
MySkinRecipes 98%[6]252049-02-8C₁₉H₂₁NO₄[6]Lists the compound as a chiral building block for peptide synthesis and drug discovery.
Aapptec Not specified170643-02-4 C₂₃H₂₇NO₅Specializes in peptide-related chemicals. Offers the tert-butyl protected version.
MedChemExpress Not specifiedNot specifiedNot specifiedFocuses on bioactive compounds for research. Often provides synthesis and storage information.[8]
Biosynth Not specified44520-54-9 C₄H₁₁NO₂Provides the unprotected D-allo-Threoninol, a precursor. Offers various bulk quantities.[9]
Fisher Scientific Not specified252049-02-8Not specifiedA major distributor of laboratory chemicals, providing access to products from various manufacturers.[10]

*Note: Some suppliers list CAS 252049-02-8 for Fmoc-D-Threoninol, which is a different stereoisomer. It is critical to confirm the correct "allo" configuration. **Note: This is the tert-butyl (tBu) protected derivative, Fmoc-D-allo-Thr(tBu)-OH. ***Note: This is the unprotected precursor, D-allo-Threoninol.

Supplier Selection Workflow

The process of selecting a supplier should be systematic. The following workflow diagram illustrates a logical progression from initial screening to final selection.

Supplier_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Decision Start Identify Potential Suppliers Screen Screen for Core Product: Fmoc-D-allo-threoninol CAS: 143143-54-8 Start->Screen Doc_Review Review Online Documentation (Product Page, Stated Purity) Screen->Doc_Review Request_Info Request Lot-Specific CoA & SDS Doc_Review->Request_Info Fail_Screen Reject Doc_Review->Fail_Screen Incorrect Isomer or Insufficient Data Compare_Specs Compare Purity (HPLC), Analytical Methods, and Impurity Profiles Request_Info->Compare_Specs Assess_Support Contact Technical Support with Application-Specific Questions Compare_Specs->Assess_Support Compare_Specs->Fail_Screen Fails Purity Spec Quote Request Quotes for Required Quantity Assess_Support->Quote Trial_Purchase Place Small Trial Order for Incoming QC Quote->Trial_Purchase Final_Decision Select & Approve Supplier Trial_Purchase->Final_Decision

Caption: Workflow for systematic supplier evaluation and selection.

Incoming Quality Control: A Self-Validating Protocol

Upon receipt of a trial or first-time order, it is imperative to perform in-house quality control (QC) to verify the supplier's claims as stated on the Certificate of Analysis. This step ensures the material is suitable for its intended use before committing it to a critical synthesis.

Step-by-Step QC Protocol

1. Documentation Review:

  • Action: Cross-reference the received CoA with the product label. Ensure the Lot Number, Product Name, and CAS Number match.

  • Causality: This basic check prevents simple logistical errors from escalating into major experimental problems.

2. Physical and Chemical Property Verification:

  • Action: Observe the material's appearance (should be a white product) and perform a melting point analysis (literature range is 140-144 °C or 142-146 °C).[1][3]

  • Causality: A significant deviation in appearance or melting point can be an immediate indicator of gross impurity or the incorrect compound.

3. Chromatographic Purity Assessment:

  • Action: Perform High-Performance Liquid Chromatography (HPLC) analysis. Use a suitable C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA) and UV detection (e.g., at 254 nm and 265 nm for the Fmoc group).

  • Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. This analysis directly verifies the supplier's purity claim and reveals the presence of any related impurities.

4. Identity Confirmation:

  • Action: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the expected molecular ion peak corresponding to the molecular weight of Fmoc-D-allo-threoninol (327.38 g/mol ).[1]

  • Causality: Mass spectrometry provides definitive confirmation of the compound's molecular weight, and thus its identity.

5. Structural Verification (Optional but Recommended):

  • Action: For highly critical applications (e.g., GMP synthesis), acquire a ¹H NMR spectrum.

  • Causality: NMR provides detailed structural information, confirming the presence of the Fmoc group, the threoninol backbone, and the correct relative stereochemistry.

Incoming QC Workflow Diagram

QC_Workflow Start Material Received Doc_Check Step 1: Verify CoA and Label Match Start->Doc_Check Visual_Check Step 2: Visual Inspection & Melting Point Analysis Doc_Check->Visual_Check HPLC Step 3: HPLC Analysis for Purity (%) Visual_Check->HPLC LCMS Step 4: LC-MS Analysis for Identity (MW) HPLC->LCMS Decision Compare Data to Specs LCMS->Decision Pass Material Approved for Use Decision->Pass Pass Fail Reject Material & Contact Supplier Decision->Fail Fail

Caption: Experimental workflow for incoming quality control of Fmoc-D-allo-threoninol.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of Fmoc-D-allo-threoninol.

  • Storage: The compound should be stored refrigerated at 0 - 8 °C.[1][9] For long-term storage, some derivatives may be stored at -20°C or -80°C.[8]

  • Handling: Use in a chemical fume hood.[11] Standard personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles, should be worn.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][12]

  • Safety: While some safety data sheets indicate no known hazards for the unprotected form, others for related Fmoc-amino acids suggest potential for skin, eye, and respiratory irritation.[11] It is prudent to handle all chemical reagents with care. In case of contact, wash the affected area thoroughly with water.[13]

By implementing the rigorous supplier qualification, incoming material verification, and proper handling protocols detailed in this guide, researchers and drug development professionals can ensure the quality and consistency of their Fmoc-D-allo-threoninol, thereby safeguarding the integrity and success of their scientific endeavors.

References

  • Fmoc-D-Threoninol. MySkinRecipes. [Link]

  • L-Allo-threoninol - SAFETY DATA SHEET. AFG Bioscience LLC. [Link]

  • MSDS - Safety Data Sheet. AAPPTec, LLC. [Link]

  • Fmoc-D-allo-Thr(tBu)-OH [170643-02-4]. Aapptec Peptides. [Link]

  • Fmoc-D-allo-threoninol. PubChem, National Institutes of Health. [Link]

  • Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). ResearchGate. [Link]

  • Certificate of Analysis (COA) Finder Tool. Bio-Techne. [Link]

Sources

Protocols & Analytical Methods

Method

Fmoc-D-allo-threoninol solid-phase peptide synthesis (SPPS) protocol

Application Note: High-Fidelity Solid-Phase Synthesis of C-Terminal Fmoc-D-allo-threoninol Peptides Executive Summary This guide details the protocol for incorporating Fmoc-D-allo-threoninol (Fmoc-D-allo-Thr-ol) as the C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of C-Terminal Fmoc-D-allo-threoninol Peptides

Executive Summary

This guide details the protocol for incorporating Fmoc-D-allo-threoninol (Fmoc-D-allo-Thr-ol) as the C-terminal residue in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, threoninol lacks a C-terminal carboxylic acid, presenting a primary and a secondary hydroxyl group. This structural difference renders standard amide-linkage resins (e.g., Rink Amide, Wang) unsuitable for direct loading.

Core Strategy: The successful synthesis relies on anchoring the primary hydroxyl group of the threoninol to an acid-sensitive 2-Chlorotrityl Chloride (2-CTC) resin via a trityl ether linkage. This method prevents racemization, minimizes diketopiperazine (DKP) formation, and allows for the release of the peptide alcohol upon mild acid cleavage.

Technical Background & Mechanism

The Molecule: Fmoc-D-allo-threoninol
  • Structure: (2S, 3R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1,3-butanediol.

  • Stereochemistry: The "D-allo" configuration implies specific stereocenters at the

    
     and 
    
    
    
    positions. Preserving this stereochemistry is critical for bioactivity in peptidomimetics.
  • Functional Groups:

    • 
      -terminus: Fmoc protected.
      
    • 
      -terminus: Reduced to a primary alcohol (
      
      
      
      ).
    • Side-chain: Secondary alcohol (

      
      ).
      
The Resin: 2-Chlorotrityl Chloride (2-CTC)

We utilize 2-CTC resin for three mechanistic reasons:

  • Selectivity: The bulky trityl group preferentially reacts with the primary hydroxyl of threoninol over the sterically hindered secondary hydroxyl, ensuring regiospecific attachment.

  • Mild Cleavage: The resulting trityl ether bond is cleaved by low concentrations of TFA (1–5%), preserving acid-sensitive side chains if necessary, or cleaved concomitantly with global deprotection (95% TFA).

  • Racemization Suppression: The loading reaction proceeds via nucleophilic substitution (

    
     character) without activating the 
    
    
    
    -carbon, eliminating the risk of enantiomerization common in carboxyl activation.

Materials & Reagents

ComponentSpecificationPurpose
Starting Material Fmoc-D-allo-threoninolTarget C-terminal residue.
Resin 2-Chlorotrityl Chloride (2-CTC)1.0 – 1.6 mmol/g loading.
Solvent A Dichloromethane (DCM), AnhydrousSwelling and loading solvent.
Base

-Diisopropylethylamine (DIPEA)
HCl scavenger during loading.
Capping Reagent Methanol (MeOH), HPLC gradeQuenches unreacted trityl chlorides.
Cleavage Cocktail TFA / TIS /

(95:2.5:2.5)
Global deprotection and cleavage.

Experimental Protocol

Phase 1: Resin Loading (The Trityl-Ether Formation)

Critical Step: Moisture competes with the alcohol for the trityl chloride. Ensure all glassware is baked and solvents are anhydrous.

  • Resin Preparation:

    • Weigh 2-CTC resin (e.g., 0.5 g) into a fritted polypropylene syringe reactor.

    • Wash with dry DCM (

      
       mL).
      
    • Swell in dry DCM for 30 minutes. Drain.

  • Loading Solution:

    • Dissolve Fmoc-D-allo-threoninol (0.6 – 0.8 equivalents relative to resin nominal loading) in dry DCM (5 mL).

    • Note on Equivalents: We intentionally underload (use <1 eq) to cap remaining active sites later. This prevents aggregation in difficult sequences.

    • Add DIPEA (4.0 equivalents).[1]

  • Coupling Reaction:

    • Add the solution to the swollen resin.[2][3]

    • Agitate gently (rocking, not stirring) for 2 hours at room temperature.

    • Mechanism:[4] The primary alcohol attacks the trityl carbocation/chloride, releasing HCl which is neutralized by DIPEA.

  • Capping (End-Capping):

    • Drain the resin.

    • Add a solution of DCM:MeOH:DIPEA (17:2:1) (5 mL).

    • Agitate for 20 minutes.

    • Purpose: Methanol reacts with any remaining active trityl chloride sites, converting them to the inert methyl ether.[5] This prevents the next amino acid from binding to the resin.

  • Washing:

    • Drain and wash thoroughly:

      • 
         DCM[1][4]
        
      • 
         DMF[2][3]
        
      • 
         DCM[1][4]
        
Phase 2: Peptide Elongation (Standard Fmoc SPPS)

Once loaded, the resin-bound threoninol behaves like a standard peptide chain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).[2]
      
    • Observation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct to quantify loading efficiency.

  • Coupling (Amino Acid

    
    ): 
    
    • Activate next Fmoc-AA-OH (5 eq) using HBTU/HCTU (5 eq) and DIPEA (10 eq) in DMF.

    • Coupling time: 30–60 minutes.

    • Side-Chain Note: If using unprotected Fmoc-D-allo-threoninol (diol), the secondary hydroxyl is exposed. While the amine is more nucleophilic, O-acylation can occur with potent activators.

    • Recommendation: Use Fmoc-D-allo-Thr(tBu)-ol if available. If using the diol, ensure the first coupling after threoninol uses a mild activation (e.g., DIC/Oxyma) to favor N-acylation over O-acylation.

Phase 3: Cleavage & Isolation
  • Preparation:

    • Wash resin

      
       with DCM to remove DMF traces (DMF can cause TFA salts to remain oil-like).
      
    • Dry resin under nitrogen flow.

  • Cleavage Cocktail:

    • Prepare TFA/TIS/Water (95:2.5:2.5) .

    • Add to resin and agitate for 2 hours.[1][4]

    • Chemistry: This cleaves the trityl ether bond (releasing the C-terminal alcohol) and removes side-chain protecting groups (tBu, Boc, Pbf).

  • Precipitation:

    • Filter the cleavage solution into cold diethyl ether (

      
      C).
      
    • Centrifuge to pellet the peptide. Wash pellet

      
       with cold ether.
      
    • Lyophilize from Water/Acetonitrile.

Process Visualization (Workflow Diagram)

SPPS_Protocol Start Start: 2-CTC Resin (Active Chloride) Load Loading Step Fmoc-D-allo-Thr-ol + DIPEA (Primary OH attacks Resin) Start->Load Dry DCM, 2h Cap Capping Step MeOH/DIPEA (Quench unreacted Cl) Load->Cap Regioselective Deprotect Fmoc Deprotection 20% Piperidine (Exposes N-terminus) Cap->Deprotect Wash DMF Couple Chain Elongation Fmoc-AA-OH + HBTU (Standard SPPS) Deprotect->Couple Free Amine Couple->Deprotect Repeat Cycles Cleave Final Cleavage 95% TFA (Releases Peptide Alcohol) Couple->Cleave Complete Sequence

Caption: Workflow for anchoring Fmoc-D-allo-threoninol to 2-CTC resin and subsequent peptide assembly.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Loading Efficiency Wet solvents or old resin.2-CTC hydrolyzes to 2-Chlorotrityl alcohol (inactive) in moisture. Use fresh resin and anhydrous DCM.
Racemization (D-allo to L-allo) High base concentration or temp.Keep loading at RT. Do not use DMAP (catalyst) as it promotes racemization.
O-Acylation (Branching) Unprotected secondary OH.If using the diol form, use Fmoc-D-allo-Thr(tBu)-ol . If unavailable, verify mass spectrum for

mass shift indicating double coupling.
Incomplete Cleavage Trityl ether stability.The ether linkage is acid-labile but sometimes slower than amide linkers. Ensure full 2-hour cleavage or add 1% TIS.

References

  • Sigma-Aldrich. Peptide Resin Loading Protocols. (Accessed 2023).[4][6]

  • Barlos, K., et al. "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 1991.
  • Chem-Impex International. Fmoc-D-allo-threoninol Product Data.[7]

  • National Institutes of Health (NIH). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation.

Sources

Application

Topic: Coupling Reagents for Fmoc-D-allo-threoninol in Solid-Phase Peptide Synthesis (SPPS)

An Application Note and Protocol from the Office of the Senior Application Scientist **Abstract The incorporation of sterically hindered, non-canonical amino acids and their derivatives is a cornerstone of modern peptide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

The incorporation of sterically hindered, non-canonical amino acids and their derivatives is a cornerstone of modern peptide-based drug development. Fmoc-D-allo-threoninol, a β-hydroxy amino alcohol, presents unique challenges during Solid-Phase Peptide Synthesis (SPPS) due to significant steric hindrance around the α-carbon and the nucleophilic nature of its side-chain hydroxyl group. This application note provides a detailed guide to selecting the optimal coupling reagents for this substrate, explains the mechanistic rationale behind the choice, and presents a robust, field-proven protocol for its efficient incorporation into a growing peptide chain.

The Synthetic Challenge: Steric Hindrance and Side-Chain Reactivity

The successful incorporation of Fmoc-D-allo-threoninol into a peptide sequence is contingent on overcoming two primary obstacles:

  • Steric Hindrance: D-allo-threoninol is a β-branched amino alcohol. This branching, adjacent to the nucleophilic amine, significantly slows the kinetics of amide bond formation. Standard coupling reagents, such as carbodiimides alone, are often inefficient, leading to low coupling yields and the propagation of deletion sequences.[1]

  • Side-Chain Reactivity: The secondary hydroxyl group on the side chain is a potent nucleophile. During the activation of the incoming amino acid's carboxyl group, the threoninol's hydroxyl group can compete with the resin-bound amine, leading to O-acylation.[2][3] This side reaction results in the irreversible capping of the hydroxyl group and the formation of a difficult-to-remove ester byproduct. Therefore, it is mandatory to use a side-chain protected derivative , such as Fmoc-D-allo-Thr(tBu)-OH, where the tert-Butyl (tBu) group provides robust, acid-labile protection, preventing O-acylation during coupling.[2][4]

Strategic Selection of Coupling Reagents

To drive the coupling reaction to completion in a sterically demanding context, a highly reactive activation agent is required. The most effective reagents fall into two main classes: onium salts and carbodiimides paired with advanced additives.

Onium Salt-Based Reagents (Uronium/Phosphonium)

Onium salts are the reagents of choice for difficult couplings due to their high reactivity and rapid kinetics.[5][6]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely regarded as one of the most effective coupling reagents for hindered amino acids.[7][8] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is less prone to racemization and more reactive than its HOBt-based counterpart (HBTU).[7][9] The reaction is facilitated by the pyridine nitrogen in the HOAt moiety, which is believed to stabilize the transition state.[9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt based on OxymaPure as the leaving group. It exhibits coupling efficiencies comparable to HATU but offers significant safety advantages, as its byproducts are non-explosive and it has a reduced allergenic potential.[8][10] Its primary limitation is lower stability in DMF compared to other solvents.[10][11]

Carbodiimides with Additives
  • DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate): While DIC alone is a poor choice for this application, its combination with OxymaPure creates a powerful and low-racemization coupling system.[12][13] OxymaPure is a superior alternative to the traditional additive HOBt, demonstrating higher reactivity and safety.[10] This combination is generally more cost-effective than onium salts but may require longer reaction times or double coupling to achieve quantitative yields for highly hindered residues.[14]

Comparative Analysis of Recommended Reagents

The following table summarizes the key characteristics of the most suitable reagents for coupling Fmoc-D-allo-Thr(tBu)-OH.

Reagent SystemClassRelative ReactivityKey AdvantagesKey Disadvantages
HATU/DIPEA Uronium SaltVery HighGold standard for hindered couplings; fast reaction rates.[5][7]High cost; can react with unprotected N-terminus if used in large excess.[7]
COMU/DIPEA Uronium SaltVery HighSafer byproducts (non-explosive); reduced allergenic potential.[8][10]Higher cost; less stable in DMF over time.[10][11]
DIC/OxymaPure CarbodiimideHighCost-effective; low racemization; safe byproducts.[13]May require longer reaction times or double coupling for difficult sequences.[14]

Experimental Workflow and Visualization

The general workflow for a single coupling cycle in Fmoc-SPPS is a sequential process of deprotection, washing, coupling, and final washing before proceeding to the next amino acid.

SPPS_Coupling_Workflow Start Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash (x3-5) Deprotection->Wash1 Coupling Coupling Reaction Fmoc-D-allo-Thr(tBu)-OH HATU / DIPEA in DMF Wash1->Coupling Wash2 DMF Wash (x3-5) Coupling->Wash2 QC Kaiser Test (Check for free amines) Wash2->QC End Proceed to Next Cycle QC->End Negative (Blue Beads) Recouple Recouple or Cap QC->Recouple Positive (Purple Beads) Recouple->Wash2

Caption: Standard Fmoc-SPPS cycle for coupling Fmoc-D-allo-threoninol.

Recommended Protocol: HATU-Mediated Coupling

This protocol assumes a starting scale of 0.1 mmol on a rink amide resin. Adjust volumes and masses accordingly for different scales or resin types. Crucially, this protocol uses the side-chain protected Fmoc-D-allo-Thr(tBu)-OH.

Materials
  • Peptide-resin (0.1 mmol scale)

  • Fmoc-D-allo-Thr(tBu)-OH (4 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Kaiser Test Kit solutions

Step-by-Step Procedure
  • Resin Swelling & Deprotection:

    • Place the peptide-resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine/DMF) and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes. Drain.[15]

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Preparation of Coupling Solution (Pre-activation):

    • In a separate vial, dissolve Fmoc-D-allo-Thr(tBu)-OH (0.4 mmol) and HATU (0.39 mmol) in DMF (~2 mL).

    • Add DIPEA (0.8 mmol) to the solution. Note: The solution will likely change color (e.g., to yellow).

    • Allow the solution to pre-activate for 1-2 minutes before adding it to the resin.[9]

  • Coupling Reaction:

    • Drain the final DMF wash from the deprotected resin.

    • Immediately add the pre-activated coupling solution from step 2 to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. Due to the steric hindrance of D-allo-threoninol, a longer coupling time is recommended compared to standard amino acids.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Quality Control (Kaiser Test):

    • Take a small sample of resin beads (1-2 mg) and perform a Kaiser test to check for the presence of free primary amines.[16]

    • Negative Result (Beads remain colorless or yellow): The coupling is complete. Proceed to the deprotection step for the next amino acid in the sequence.

    • Positive Result (Beads turn dark blue/purple): The coupling is incomplete. Proceed to Section 6 for troubleshooting.

Troubleshooting Incomplete Coupling

A positive Kaiser test indicates the presence of unreacted N-terminal amines on the resin. The following steps should be taken:

  • Recouple: Immediately perform a second coupling (a "double couple") using a fresh solution of reagents as described in sections 5.2 and 5.3.[17] Allow the reaction to proceed for another 1-2 hours. Wash and repeat the Kaiser test.

  • Capping: If the Kaiser test remains positive after a second coupling, it suggests the remaining sites are highly inaccessible. To prevent the formation of deletion peptides, these unreacted amines should be permanently blocked or "capped." This is typically done by acetylating the sites with a solution of Acetic Anhydride and DIPEA in DMF for 20-30 minutes.

Conclusion

The successful incorporation of Fmoc-D-allo-threoninol in SPPS is readily achievable with a strategic approach. The mandatory use of a side-chain protected derivative, such as Fmoc-D-allo-Thr(tBu)-OH, is the first critical step to prevent side reactions. Secondly, the selection of a high-reactivity onium salt coupling reagent, with HATU being the gold standard, is essential to overcome the kinetic barrier imposed by steric hindrance. By employing the detailed protocol and quality control measures outlined in this note, researchers can confidently incorporate this challenging building block to generate novel and complex peptides.

References

  • ResearchGate. (2015). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]

  • ResearchGate. (2014). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Available at: [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Collins, J. M., Porter, K. A., Singh, S. K., & Van Vrane, M. G. (2014). Total wash elimination for solid phase peptide synthesis. Organic Letters, 16(1), 112-115. Available at: [Link]

  • da Silveira, L., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides. Available at: [Link]

  • Aapptec Peptides. (n.d.). Synthesis Notes. Available at: [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Available at: [Link]

  • Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Available at: [Link]

  • Berts, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 150. Available at: [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 6333–6342. Available at: [Link]

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Available at: [Link]

  • Dunne, J., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(2), 1259–1270. Available at: [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Available at: [Link]

  • cffam. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Available at: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2003). Thieme. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • National Institutes of Health. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Available at: [Link]

  • Slideshare. (2016). Spps and side reactions in peptide synthesis. Available at: [Link]

  • ResearchGate. (2000). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Available at: [Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link]

  • Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

Sources

Method

Fmoc-D-allo-threoninol deprotection conditions in SPPS

Application Note: Precision SPPS Strategies for Fmoc-D-allo-threoninol Executive Summary Fmoc-D-allo-threoninol is a critical building block in the synthesis of therapeutic peptides, most notably somatostatin analogs lik...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision SPPS Strategies for Fmoc-D-allo-threoninol

Executive Summary

Fmoc-D-allo-threoninol is a critical building block in the synthesis of therapeutic peptides, most notably somatostatin analogs like Octreotide and Lanreotide . Unlike standard amino acids, threoninol lacks a C-terminal carboxylic acid, presenting it instead as a 1,3-amino diol. This structural difference necessitates specific Solid Phase Peptide Synthesis (SPPS) strategies, particularly regarding resin anchoring and deprotection.

This guide details the "Gold Standard" protocols for manipulating Fmoc-D-allo-threoninol, focusing on minimizing O-acyl migration , preventing racemization (epimerization) , and ensuring quantitative Fmoc removal without compromising the acid-labile resin linkage.

Strategic Considerations & Mechanism

The Challenge of the "Allo" Stereocenter

D-allo-threoninol possesses two chiral centers. Preserving the specific stereochemistry (2R, 3R) is paramount. While Fmoc removal conditions (basic) are generally safe for threoninol, the risk of epimerization increases significantly if:

  • Over-activation occurs during the coupling of the subsequent amino acid.

  • Stronger bases (e.g., DBU) are used during deprotection for prolonged periods.

Resin Selection: The 2-Chlorotrityl (2-CTC) Advantage

Because threoninol terminates in a hydroxyl group, it cannot be coupled to standard Rink Amide or Wang resins via an amide bond. It must be anchored via an ether linkage .

  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

  • Mechanism: The bulky trityl group protects the C-terminal hydroxyl (usually the primary alcohol) via an ether bond. This bond is stable to base (Piperidine) but hyper-sensitive to acid, allowing for cleavage of protected fragments (using 1% TFA) or fully deprotected peptides (using 95% TFA).

Experimental Protocols

Protocol A: Resin Loading (Anchoring Fmoc-D-allo-threoninol)

Objective: Covalent attachment of the amino alcohol to the solid support via the primary hydroxyl group.

Reagents:

  • Fmoc-D-allo-Thr(tBu)-ol (Preferred to prevent side-reactions) or Fmoc-D-allo-Thr-ol.

  • 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading).

  • DCM (Anhydrous).[1]

  • DIPEA (N,N-Diisopropylethylamine).[2]

  • Methanol (HPLC Grade) for capping.

Step-by-Step:

  • Swell Resin: Place 2-CTC resin in a reactor. Swell in dry DCM for 30 mins. Drain.

  • Prepare Solution: Dissolve Fmoc-D-allo-Thr(tBu)-ol (1.5 eq) relative to resin loading in dry DCM (approx. 10 mL per gram of resin).

  • Add Base: Add DIPEA (4.0 eq) to the amino alcohol solution.

  • Coupling: Add the mixture to the resin immediately. Agitate gently for 2 hours at room temperature.

    • Expert Note: Do not use DMF in this step if possible; DCM promotes the SN1 reaction mechanism favored by trityl chloride.

  • Capping (Critical): Add Methanol (1 mL per g resin) and DIPEA (1 mL) to the reaction mixture. Agitate for 20 mins.

    • Why? This caps unreacted trityl chloride sites as methyl ethers, preventing non-specific binding of subsequent amino acids.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[2]

Protocol B: Fmoc Deprotection Conditions

Objective: Removal of the N-terminal Fmoc group without cleaving the resin linkage or inducing racemization.

Reagents:

  • Standard Solution: 20% Piperidine in DMF (v/v).

  • Optimized Solution (Prevention of Aspartimide/Racemization): 20% Piperidine + 0.1M HOBt in DMF.

Step-by-Step:

  • Wash: Wash resin with DMF (3x) to remove residual DCM/storage solvents.

  • Initial Deprotection (Flash): Add 20% Piperidine/DMF (approx. 5-10 mL/g resin). Agitate for 3 minutes . Drain.

    • Purpose: Removes the bulk of the Fmoc and neutralizes any acidic species.

  • Secondary Deprotection: Add fresh 20% Piperidine/DMF. Agitate for 10-12 minutes .

    • Caution: Do not exceed 15 minutes. Although threoninol is stable, the 2-CTC ether linkage is slightly sensitive to prolonged nucleophilic attack.

  • Wash: Wash thoroughly with DMF (5x) and DCM (3x).

  • QC Check: Perform a Kaiser Test (Ninhydrin).

    • Result: Resin beads should turn dark blue (positive for free amine). Solution should remain relatively clear.

Protocol C: Cleavage from Resin

Context: For Octreotide synthesis, you often need to preserve side-chain protecting groups (like Cys-Acm or Cys-Trt) for solution-phase cyclization.

Option 1: Protected Fragment Cleavage (Soft Cleavage)

  • Cocktail: 1% TFA / 5% TIS / 94% DCM.

  • Procedure: Treat resin with cocktail (10 mL/g) for 2 minutes. Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately). Repeat 5-10 times.

  • Result: Yields Fmoc-Peptide-ol with side chains (tBu, Trt, etc.) intact.

Option 2: Global Deprotection (Hard Cleavage)

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.

  • Procedure: Agitate resin with cocktail for 2-3 hours.

  • Result: Fully deprotected peptide (ready for purification).

Technical Data & Troubleshooting

Table 1: Comparative Deprotection Reagents
ReagentEfficiencyRacemization RiskRecommended Use
20% Piperidine/DMF HighLowStandard Protocol. Best balance of speed and safety.
20% Piperidine + 0.1M HOBt HighVery LowUse if sequence contains Asp/Gly prone to aspartimide formation.
2% DBU / 2% Piperidine Very HighModerate/High Avoid with D-allo-threoninol unless coupling is extremely difficult; risk of epimerization.
Troubleshooting: The "Missing" Yield

If yield is low after the threoninol step, the culprit is often O-acylation .

  • Scenario: You used Fmoc-D-allo-Thr-ol (unprotected side chain).[3]

  • Issue: During the coupling of the next amino acid (e.g., Fmoc-Cys-OH), the activated carboxylate attacks the free secondary hydroxyl of threoninol (ester formation) instead of the amine (amide formation).

  • Solution: Always use Fmoc-D-allo-Thr(tBu)-ol . If cost prohibits this, use a lower activation temperature (0°C) for the subsequent coupling and avoid DMAP.

Process Visualization

The following diagram illustrates the critical workflow for handling Fmoc-D-allo-threoninol on 2-CTC resin, highlighting the decision points for cleavage.

G Start Start: Fmoc-D-allo-Thr(tBu)-ol Resin 2-CTC Resin (Cl- Activated) Start->Resin Select Loading Loading Step DCM / DIPEA (Ether Linkage Formation) Resin->Loading 2 hrs, RT Capping Capping MeOH / DIPEA Loading->Capping Quench unreacted Cl Deprotection Fmoc Removal 20% Piperidine/DMF (2 x 5-10 min) Capping->Deprotection Wash DMF Coupling Chain Elongation Coupling Next AA (e.g., Fmoc-Cys(Trt)-OH) Deprotection->Coupling Free Amine Coupling->Deprotection Repeat Cycle Decision Cleavage Strategy? Coupling->Decision Synthesis Complete SoftCleave Soft Cleavage 1% TFA / DCM (Retains Side Chains) Decision->SoftCleave For Fragment Condensation HardCleave Global Cleavage 95% TFA / Scavengers (Fully Deprotected) Decision->HardCleave For Final Product

Caption: Workflow for Fmoc-D-allo-threoninol SPPS on 2-CTC resin, distinguishing between soft and hard cleavage pathways.

References

  • Merck/Novabiochem. (2020). Fmoc Solid Phase Peptide Synthesis: A Practical Guide. Merck KGaA. Link

  • Barlos, K., et al. (1989).[4] "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid-Harz."[1][2][5] Tetrahedron Letters, 30(29), 3943-3946. Link

  • Sigma-Aldrich. (2023). Peptide Resin Loading Protocols: Trityl-based Resins.[4][6]Link

  • Palasek, S. A., et al. (2009). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 15(2), 98-103. Link

  • Lipotec, S.A. (1999).[4] Procedure for obtaining the somatostatin analog, octreotide.[4] European Patent EP0953577A1. Link

Sources

Application

Application Notes and Protocols for the Use of Fmoc-D-allo-threoninol in Automated Peptide Synthesizers

Introduction: The Strategic Incorporation of D-allo-Threoninol for Advanced Peptide Therapeutics The landscape of peptide-based drug development is increasingly focused on molecules with enhanced stability, specific conf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of D-allo-Threoninol for Advanced Peptide Therapeutics

The landscape of peptide-based drug development is increasingly focused on molecules with enhanced stability, specific conformational properties, and novel biological activities.[1] The incorporation of non-proteinogenic amino acids and their derivatives is a cornerstone of this endeavor. Fmoc-D-allo-threoninol, a chiral amino alcohol, represents a valuable building block for the synthesis of C-terminal peptide alcohols. These modified peptides often exhibit increased resistance to enzymatic degradation and can possess unique pharmacological profiles compared to their carboxylic acid counterparts.

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of Fmoc-D-allo-threoninol in automated solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, validated protocols, and address common challenges to ensure the successful synthesis of high-purity peptide alcohols.

Physicochemical Properties of Fmoc-D-allo-threoninol

A thorough understanding of the physical and chemical properties of Fmoc-D-allo-threoninol is fundamental to its successful application.

PropertyValueSource
Synonyms Fmoc-D-allo-Thr-ol[2]
CAS Number 143143-54-8[2]
Molecular Formula C₁₉H₂₁NO₄[2]
Molecular Weight 327.38 g/mol [2]
Appearance White solid[2]
Melting Point 140 - 144 °C[2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions 0 - 8 °C[2]

For the synthesis of peptides, the side-chain hydroxyl group of threoninol must be protected to prevent unwanted side reactions during coupling. The most common protecting group for this purpose is the tert-butyl (tBu) ether.[3] The resulting derivative, Fmoc-D-allo-Thr(tBu)-OH , is the recommended building block for automated synthesis.

PropertyValueSource
Synonyms Fmoc-O-tert-butyl-D-allo-threonine[4]
CAS Number 170643-02-4[4]
Molecular Formula C₂₃H₂₇NO₅[4]
Molecular Weight 397.47 g/mol [4]
Appearance White powder[4]
Melting Point 81 - 90 °C[4]
Storage Conditions 0 - 8 °C[4]

Core Principles of Fmoc-SPPS for Peptide Alcohol Synthesis

The synthesis of C-terminal peptide alcohols using Fmoc-D-allo-threoninol on an automated synthesizer follows the fundamental principles of Fmoc-based solid-phase peptide synthesis (SPPS). The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1]

The key steps in each cycle are:

  • Fmoc Deprotection: The removal of the base-labile Fmoc group from the N-terminus of the resin-bound peptide, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

  • Washing: Thorough washing of the resin to remove the deprotection solution and byproducts.

  • Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide to form a peptide bond.[1]

  • Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Automated Synthesis Cycle cluster_final Final Steps Resin Resin with Linker Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 Washing (e.g., DMF) Deprotection->Wash1 Exposes N-terminal amine Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Washing (e.g., DMF) Coupling->Wash2 Forms peptide bond Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final amino acid Purification Purification (e.g., RP-HPLC) Cleavage->Purification Peptide Final Peptide Alcohol Purification->Peptide

General workflow for automated Fmoc solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Loading of Fmoc-D-allo-threoninol onto 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-chlorotrityl chloride resin is highly versatile and allows for the synthesis of protected peptide fragments that can be cleaved under mild acidic conditions, leaving the side-chain protecting groups intact.[5] For the synthesis of C-terminal peptide alcohols, the peptide is cleaved from the resin and the C-terminal carboxylic acid is subsequently reduced in solution. A more direct approach involves the reductive cleavage of the peptide from the resin.

Rationale: The high acid sensitivity of the 2-CTC resin linker allows for cleavage under conditions that preserve the tBu-based side-chain protecting groups.[5] The loading of the first amino alcohol is a critical step that dictates the overall yield and purity of the final peptide.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • Fmoc-D-allo-threoninol

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 eq) in anhydrous DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve Fmoc-D-allo-threoninol (1.5 eq) in anhydrous DCM.

  • Add DIPEA (3 eq) to the amino alcohol solution.

  • Add the solution to the swollen resin and mix gently for 1-2 hours at room temperature.

  • To cap any unreacted sites on the resin, add MeOH (0.8 mL per gram of resin) and mix for 30 minutes.

  • Drain the reaction vessel and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: Automated Peptide Synthesis Cycle

This protocol outlines a standard cycle for an automated peptide synthesizer using HCTU as the coupling agent. HCTU is known for its high efficiency and rapid coupling times.[5]

Reagents for Synthesizer:

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Washing Solvent: DMF.

  • Amino Acid Solutions: 0.2 M solutions of Fmoc-amino acids in DMF.

  • Activator Solution: 0.5 M HCTU in DMF.

  • Base Solution: 2 M DIPEA in NMP.

Automated Synthesizer Program:

  • Deprotection: Treat the resin with the deprotection solution for 3 minutes, repeat once.

  • Washing: Wash the resin with DMF (5x).

  • Coupling:

    • Add the Fmoc-amino acid solution (5 eq).

    • Add the activator solution (5 eq).

    • Add the base solution (10 eq).

    • Mix for 5-30 minutes. For hindered amino acids like Fmoc-D-allo-Thr(tBu)-OH, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin with DMF (5x).

  • Repeat the cycle for each amino acid in the sequence.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH Active_Ester Activated Ester Fmoc_AA->Active_Ester HCTU HCTU HCTU->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond

Activation and coupling of an Fmoc-amino acid using HCTU.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the tBu protecting group from the D-allo-threoninol side chain, as well as other acid-labile side-chain protecting groups.[6]

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Mix at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the steric hindrance of the β-carbon and the tBu protecting group of Fmoc-D-allo-Thr(tBu)-OH, incomplete coupling can occur. To mitigate this, consider:

    • Double coupling: Repeat the coupling step.

    • Using a more potent coupling reagent: HATU is often more effective for hindered amino acids than HCTU.[7]

    • Increasing the coupling time: Extend the reaction time to 1-2 hours.

  • Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to poor solvation and incomplete reactions. To address this:

    • Incorporate a "magic mixture" of solvents: A 1:1:1 mixture of DCM:DMF:NMP can improve solvation.[8]

    • Use chaotropic salts: Adding LiCl or KSCN to the coupling mixture can disrupt secondary structures.

  • Epimerization: While D-amino acids are used to confer specific properties, it is crucial to avoid epimerization at the α-carbon during activation. Using coupling reagents like HATU and maintaining careful control over the base concentration can minimize this risk.[9]

  • Side Reactions: The hydroxyl group of threoninol is prone to acylation if not properly protected.[10] Ensure the use of the tBu-protected derivative, Fmoc-D-allo-Thr(tBu)-OH, to prevent the formation of branched peptides.

Conclusion

The successful incorporation of Fmoc-D-allo-threoninol into synthetic peptides using automated synthesizers is readily achievable with careful planning and adherence to optimized protocols. The use of the tBu-protected derivative, potent coupling reagents, and appropriate cleavage conditions are paramount for obtaining high-purity C-terminal peptide alcohols. The methodologies outlined in this document provide a robust framework for researchers to leverage the unique properties of D-allo-threoninol in the design and synthesis of next-generation peptide therapeutics.

References

  • Pacini, E., et al. (2024).
  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Palasek, S., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
  • DiVA portal. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • PubMed. (n.d.). Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
  • PubMed Central. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005087794A1 - Process for octreotide synthesis.
  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • ResearchGate. (2025). Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?
  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert -butyl or benzyl groups.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin.
  • PubMed. (2004). Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Practical synthesis of peptide C-terminal aldehyde on a solid support. Retrieved from [Link]

  • PubMed Central. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support.
  • PubMed. (n.d.). Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-D-allo-threoninol. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • European Patent Office. (n.d.). EP0824103A1 - Method for synthesis of Tyr-3-octreotide. Retrieved from [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • European Patent Office. (n.d.). Procedure for obtaining the somatostatin analog, octreotide - EP 0953577 A1. Retrieved from [Link]

  • RSC Publishing. (n.d.). Homologation of L-threonine to α-epimer β-amino-α,γ-dihydroxy aldehydes and acids via stereoselective reduction of 2-thiazolyl amino ketones. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Slow Coupling of Fmoc-D-allo-threoninol

Welcome to the technical support guide for handling Fmoc-D-allo-threoninol in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals who encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling Fmoc-D-allo-threoninol in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered amino acid derivative. Here, we dissect the root causes of slow coupling reactions and provide field-proven troubleshooting strategies and protocols to enhance your synthesis efficiency and final peptide purity.

Part 1: Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format.

Q1: My real-time coupling monitoring (e.g., Kaiser test) indicates a persistent positive result after attempting to couple Fmoc-D-allo-threoninol. What is the primary cause and my immediate course of action?

A1: Root Cause Analysis & Immediate Action

The slow coupling kinetics of Fmoc-D-allo-threoninol are primarily due to significant steric hindrance. The β-methyl and β-hydroxyl groups on the side chain, combined with the bulky Fmoc protecting group, sterically shield the N-terminal amine of the growing peptide chain and the carboxyl group of the incoming amino acid. This makes it difficult for the activated carboxyl group to achieve the necessary proximity and orientation for nucleophilic attack by the resin-bound amine.

Your immediate action should be to perform a second coupling reaction, known as a "double coupling," before resorting to capping.[1][2]

Workflow: Responding to Incomplete Coupling

G start Initial Coupling of Fmoc-D-allo-threoninol kaiser_test_1 Perform Kaiser Test start->kaiser_test_1 result_neg Negative Result (Yellow/Colorless) kaiser_test_1->result_neg Coupling Complete result_pos Positive Result (Blue Beads) kaiser_test_1->result_pos Incomplete Coupling proceed Proceed to Next Fmoc-Deprotection Step result_neg->proceed double_couple Perform Double Coupling (Use fresh reagents) result_pos->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 result_neg_2 Negative Result kaiser_test_2->result_neg_2 Coupling Complete result_pos_2 Positive Result kaiser_test_2->result_pos_2 Still Incomplete result_neg_2->proceed capping Cap Unreacted Amines (e.g., Acetic Anhydride) result_pos_2->capping capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Q2: I performed a double coupling, but the Kaiser test is still positive. Which coupling reagents are most effective for sterically hindered residues like Fmoc-D-allo-threoninol?

A2: Optimizing Coupling Reagents

When standard carbodiimide-based activators (like DIC) with HOBt struggle, more potent reagents are required. The choice of coupling reagent is critical for activating the carboxylic acid and facilitating the reaction.[3] For difficult couplings, aminium/uronium or phosphonium salt-based reagents are superior.

Mechanism of Action: These reagents react with the Fmoc-amino acid to form a highly reactive ester intermediate, which is then attacked by the N-terminal amine of the peptide on the resin.[4] Reagents that form OAt (7-aza-1-hydroxybenzotriazole) or OxymaPure-based active esters are particularly effective due to the electron-withdrawing nature and potential catalytic assistance of the leaving group, which increases the reactivity of the intermediate.

Table: Comparison of Coupling Reagents for Difficult Sequences
ReagentClassLeaving GroupKey AdvantagesConsiderations
HBTU/TBTU Aminium/UroniumHOBtStandard, cost-effective, good general performance.May be insufficient for severe steric hindrance.
HCTU Aminium/Uronium6-Cl-HOBtMore reactive than HBTU due to the electron-withdrawing chloro-group.[5]---
HATU Aminium/UroniumHOAtHighly reactive, considered the gold standard for difficult couplings. The pyridine nitrogen in HOAt provides anchimeric assistance.Higher cost.[6]
COMU Aminium/UroniumOxymaPureReactivity comparable to HATU.[4] Safer (non-explosive leaving group), excellent solubility.[4]---
PyBOP PhosphoniumHOBtEffective for hindered couplings, less prone to certain side reactions than aminium salts.Can be less efficient than HATU for the most challenging cases.

Recommendation: Switch to HATU or COMU for the coupling of Fmoc-D-allo-threoninol. These reagents are specifically designed to overcome the challenges posed by sterically hindered amino acids.[4]

Q3: Beyond the coupling reagent, how can I adjust my reaction conditions to improve the coupling efficiency?

A3: Modifying Reaction Parameters

Optimizing the reaction environment can significantly impact coupling success.

  • Solvent Choice: While DMF is the standard, solvents with higher polarity and hydrogen bond-breaking capacity can be beneficial, especially if peptide aggregation is a contributing factor.[1] Consider switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) or adding up to 20% Dimethyl sulfoxide (DMSO) .

  • Temperature: Applying energy can help overcome the activation barrier of the reaction.

    • Microwave Synthesis: Microwave-assisted peptide synthesis (MAPS) is highly effective for driving difficult couplings to completion quickly.[7] The focused heating rapidly increases reaction kinetics.

    • Conventional Heating: If a microwave synthesizer is unavailable, increasing the reaction temperature to 40-50°C can also improve results. However, monitor carefully, as prolonged heating can cause side reactions.[8]

  • Concentration: Increasing the concentration of the reagents can favor the bimolecular coupling reaction. Ensure the resin is minimally swollen with solvent to maximize the effective concentration of the amino acid and coupling reagents.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-D-allo-threoninol considered a "difficult" amino acid in SPPS?

A1: Fmoc-D-allo-threoninol is a β-branched amino acid derivative. The steric bulk from the side chain is positioned very close to the reaction centers (the α-carboxyl and α-amino groups), creating a sterically hindered environment.[9] This physical obstruction slows down the rate of peptide bond formation. The "allo" configuration further exacerbates this issue compared to the standard threonine isomer in certain peptide sequences.

StericHindrance cluster_peptide Resin-Bound Peptide cluster_amino_acid Fmoc-D-allo-threoninol Resin Resin PeptideChain ---(AA)n--- Resin->PeptideChain N_Terminus H₂N- PeptideChain->N_Terminus Carboxyl COOH N_Terminus->Carboxyl   Nucleophilic Attack (Slowed by Steric Clash) Fmoc Fmoc AlphaCarbon α-C Fmoc->AlphaCarbon N-H AlphaCarbon->Carboxyl SideChain Side Chain (β-CH(OH)CH₃) AlphaCarbon->SideChain

Caption: Steric hindrance in Fmoc-D-allo-threoninol coupling.

Q2: What is "capping" and when should I use it?

A2: Capping is the process of irreversibly blocking any unreacted N-terminal amines on the peptide chain after a coupling step.[2][9] It is typically done using a highly reactive acetylating agent like acetic anhydride or N-acetylimidazole.

You should use capping only after a double coupling has failed to go to completion (as confirmed by a positive Kaiser test).[1] Capping prevents the unreacted amine from coupling in subsequent steps, which would otherwise lead to the formation of deletion peptides (peptides missing one or more amino acids). These deletion sequences are often difficult to separate from the target peptide during purification.

Q3: How do I perform a reliable Kaiser test to monitor the reaction?

A3: The Kaiser test, or ninhydrin test, is a sensitive qualitative method to detect free primary amines.[8][10] A positive result (intense blue color) indicates the presence of unreacted amines, meaning an incomplete coupling. A negative result (yellow/colorless) indicates a successful coupling.

Protocol: Kaiser Test
  • Sample Collection: Carefully remove a small sample of resin beads (approx. 5-10) from the reaction vessel.

  • Washing: Place the beads in a small glass test tube and wash them thoroughly 3-5 times with ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions:[10]

    • Solution A: 5g ninhydrin in 100 mL ethanol.

    • Solution B: 80g phenol in 20 mL ethanol.

    • Solution C: 2 mL 0.001M KCN in 98 mL pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Deep Blue Beads/Solution: Positive result (incomplete coupling).

    • Yellow/Colorless Beads & Solution: Negative result (complete coupling).

Important: Overheating or prolonged heating can sometimes cause Fmoc group cleavage, leading to a false positive result.[1] Adhere strictly to the recommended heating time.

Part 3: Optimized Protocols

Protocol 1: Double Coupling with HATU for Fmoc-D-allo-threoninol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Initial Coupling:

    • Dissolve 4 equivalents (0.4 mmol) of Fmoc-D-allo-threoninol, 3.9 equivalents (0.39 mmol) of HATU, and 8 equivalents (0.8 mmol) of a non-nucleophilic base (e.g., DIPEA or 2,4,6-Collidine) in a minimal volume of DMF or NMP.

    • Pre-activate for 1-2 minutes.

    • Add the solution to the deprotected resin and allow it to react for 45-60 minutes.

  • Monitoring: Perform a Kaiser test. If negative, proceed. If positive, continue to step 3.

  • Resin Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.

  • Second Coupling (Double Coupling):

    • Prepare a fresh coupling solution as described in Step 1.

    • Add the fresh solution to the same resin.

    • Allow the reaction to proceed for another 45-60 minutes.

  • Final Monitoring: Perform a second Kaiser test.

    • If negative, wash the resin and proceed with the next Fmoc deprotection step.

    • If still positive, proceed to a capping protocol.

References
  • Fmoc-D-allo-threoninol - Chem-Impex. Chem-Impex International. [Link]

  • Fmoc-D-allo-threonine - Chem-Impex. Chem-Impex International. [Link]

  • Total wash elimination for solid phase peptide synthesis. PMC - NIH. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • Technical Support Information Bulletin 1206 - HCTU. C S Bio. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Activotec. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Best peptide coupling method in DMF? Reddit. [Link]

  • Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

  • Difficulty getting a peptide coupler. Sciencemadness.org. [Link]

Sources

Optimization

Fmoc-D-allo-threoninol stability under various SPPS conditions

Subject: Stability & Troubleshooting Guide for Fmoc-D-allo-threoninol ( -2-amino-1,3-butanediol derivative) Document ID: TSP-THR-004 Date: February 1, 2026 Author: Senior Application Scientist, Peptide Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Troubleshooting Guide for Fmoc-D-allo-threoninol (


-2-amino-1,3-butanediol derivative)
Document ID:  TSP-THR-004
Date:  February 1, 2026
Author:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Molecule Profile

Fmoc-D-allo-threoninol is a critical scaffold often used to introduce C-terminal alcohol modifications, glycopeptide mimetics, or PNA backbones. Unlike standard amino acids, it lacks a carboxyl group, possessing instead a primary hydroxyl (C1) and a secondary hydroxyl (C3).

Critical Stability Warning: The absence of side-chain protection on the secondary hydroxyl (in standard commercial grades) creates a high risk of O-acylation during chain elongation. This results in "branched" peptides and mass shifts of +AA (Amino Acid mass). Furthermore, the "D-allo" stereochemistry (


) is susceptible to epimerization if activation conditions are too aggressive.
Chemical Profile
PropertySpecification
Structure Fmoc-NH-CH(CH(OH)CH

)-CH

OH
Stereochemistry D-allo (

)
Reactive Sites 1° Amine (Fmoc-protected), 1° Hydroxyl (Nucleophilic), 2° Hydroxyl (Nucleophilic/Steric)
Solubility Soluble in DMF, DMSO, NMP.[1][2] Moderate in DCM.
Hygroscopicity High. Store desiccated at -20°C.

Diagnostic Hub: What is your symptom?

SymptomProbable CauseImmediate Action
Low Resin Loading (<0.2 mmol/g) Moisture in 2-CTC resin or poor solvation.Dry resin/reagents.[3][4][5][6] Use Protocol A (DCM + Pyridine).
Mass Spec: [M + AA] peaks O-Acylation: The secondary OH reacted with the next incoming AA.See Protocol B . Switch to unhindered base (DIPEA) or reduce activation temp.
Mass Spec: [M - 18] peaks

-Elimination:
Formation of dehydro-species.
Reduce exposure to piperidine (20%

10%). Avoid strong bases like DBU.
Racemization (D-allo

L-Thr)
Over-activation during loading or coupling.Avoid DMAP. Use collidine or pyridine instead of DIPEA during loading.
Incomplete Cleavage Linker stability (Ether linkage to Trityl).Use mild acid (1% TFA) for protected fragment, or 95% TFA for full deprotection.

Critical Protocols

Protocol A: Site-Selective Loading to 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: Anchor Fmoc-D-allo-threoninol via the primary hydroxyl group while minimizing racemization.

The Challenge: 2-CTC resin is moisture-sensitive. The primary OH is the target, but the secondary OH can compete if conditions are too aggressive.

Step-by-Step:

  • Preparation: Dry the 2-CTC resin in a vacuum desiccator for 2 hours.

  • Dissolution: Dissolve Fmoc-D-allo-threoninol (1.5 – 2.0 eq relative to resin capacity) in dry DCM (Dichloromethane). Note: Do not use DMF for loading; it promotes racemization.

  • Base Addition: Add Pyridine (2.5 eq) or sym-Collidine (2.5 eq). Avoid DIPEA/TEA if possible to reduce epimerization risk.

  • Reaction: Add the solution to the dry resin. Shake gently at Room Temperature for 2 hours.

  • Capping: Add Methanol (20% v/v) and DIPEA (1 eq) to the reaction mixture. Shake for 20 minutes to cap unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Validation: Perform a UV quantitation of the Fmoc group (piperidine adduct at 301 nm) to determine loading. Target loading: 0.4 – 0.6 mmol/g.

Protocol B: Chain Elongation (Preventing O-Acylation)

Objective: Couple the next amino acid without esterifying the free secondary hydroxyl of the threoninol.

The Mechanism of Failure: During the coupling of the next amino acid (AA


), the activated ester (e.g., Fmoc-AA-OBt) can attack the free secondary OH of the resin-bound threoninol. This creates a branched depsipeptide.

Mitigation Strategy:

  • Best Practice: Use Fmoc-D-allo-Thr(tBu)-ol if commercially available. This completely blocks the side reaction.

  • If using Free OH:

    • Coupling Reagents: Use DIC/Oxyma (Carbodiimide chemistry). Avoid phosphonium salts (PyBOP) or uronium salts (HATU) with high equivalents of base, as these are too aggressive.

    • Base: Use 0 equivalents of base if using DIC/Oxyma (neutral conditions). If base is required, use Collidine (weaker base) instead of DIPEA.

    • Stoichiometry: Reduce excess of incoming AA from 5 eq to 2.5 - 3 eq .

    • Temperature: Perform coupling at 0°C to 4°C for the first hour, then warm to RT.

Visualizing the Failure Modes

The following diagram illustrates the two major pathways: the successful N-acylation (desired) vs. the O-acylation (parasitic branching).

Threoninol_Pathways cluster_legend Reaction Conditions Start Fmoc-D-allo-Threoninol-Resin (Free 2° OH) Fmoc_Deprotect Fmoc Removal (20% Piperidine) Start->Fmoc_Deprotect Free_Amine Free Amine (NH2) Free 2° OH Fmoc_Deprotect->Free_Amine Path_Correct Path A: N-Acylation (Kinetic Product) Free_Amine->Path_Correct Fast (Nucleophilic NH2) Path_Error Path B: O-Acylation (Thermodynamic/Side) Free_Amine->Path_Error Slow (Nucleophilic OH) Promoted by DMAP/High Base Incoming_AA Incoming Fmoc-AA-OH (Activated) Incoming_AA->Path_Correct Incoming_AA->Path_Error Product_Good Linear Peptide (Correct Sequence) Path_Correct->Product_Good Product_Bad Branched Depsipeptide (Mass + AA) Path_Error->Product_Bad Warning Warning: O-Acylation is irreversible under standard cleavage conditions.

Caption: Competitive acylation pathways during SPPS of Threoninol. Path A is desired; Path B leads to impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Fmoc-Thr(tBu)-OH instead of Fmoc-D-allo-threoninol? A: No. Fmoc-Thr(tBu)-OH is an amino acid (contains a carboxyl group). Fmoc-D-allo-threoninol is an amino alcohol (reduced C-terminus). They are chemically distinct. Furthermore, "D-allo" refers to a specific stereochemical configuration (


) which is diastereomeric to L-Threonine (

). Substituting them will alter the peptide's 3D structure and biological activity.

Q2: How do I cleave the peptide from the resin without losing the threoninol? A: If loaded onto 2-CTC resin , the ether bond between the primary hydroxyl and the trityl resin is acid-labile.

  • Method: Treat with 95% TFA / 2.5% TIS / 2.5% H

    
    O.
    
  • Result: The peptide is released with the C-terminal threoninol intact (primary and secondary hydroxyls free).

  • Note: If you need a protected fragment, use 1% TFA in DCM (releases the peptide but keeps side-chain protecting groups like Boc/tBu intact).

Q3: I see a +42 Da mass shift. Is this acetylation? A: Likely yes. If you perform an acetylation capping step (Acetic Anhydride/Pyridine) after loading or coupling, and your threoninol has a free hydroxyl, the OH will be acetylated .

  • Fix: Do not cap if you have free hydroxyls on the resin. If capping is mandatory for the sequence, you must use side-chain protected threoninol (e.g., O-tBu or O-Trt).

Q4: Is


-elimination a major risk for Threoninol? 
A:  It is a risk, but less so than for Threonine. In Threonine, the electron-withdrawing carboxyl group at the 

-position increases the acidity of the

-proton, facilitating elimination. In Threoninol, the

-carbon is attached to a -CH

OH group, which is less electron-withdrawing. However, if the secondary OH is acylated (see Protocol B), the risk of elimination increases significantly upon exposure to piperidine.

References

  • Resin Loading Mechanisms: Barlos, K., et al. "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid-Harz."[2][6] Tetrahedron Letters, vol. 30, no. 30, 1989, pp. 3943-3946.[3]

  • O-Acylation Side Reactions: Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, vol. 35, no. 3, 1990, pp. 161-214.

  • Stereochemistry & Allo-Threonine: Holladay, M. W., et al. "Synthesis of hydroxyethylene isosteres of threonine and allo-threonine." Tetrahedron Letters, vol. 24, no. 41, 1983, pp. 4401-4404.

  • Threoninol in Peptide Nucleic Acids (PNA): Winssinger, N., et al. "PNA-Encoded Synthesis (PES) of a 10,000-Member Library of Heterocycles." Organic Letters, vol. 6, no. 17, 2004, pp. 2957-2960.

Sources

Troubleshooting

Impact of solvent choice on Fmoc-D-allo-threoninol coupling

Welcome to our dedicated technical support guide for navigating the challenges associated with the coupling of Fmoc-D-allo-threoninol. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the challenges associated with the coupling of Fmoc-D-allo-threoninol. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address common issues and provide in-depth, field-proven solutions to optimize your synthetic outcomes.

Introduction: The Challenge of Hindered Residues

Fmoc-D-allo-threoninol, a non-canonical amino alcohol, presents a significant challenge in peptide synthesis due to the steric hindrance posed by its β-hydroxyl and methyl groups. This hindrance can impede the approach of the activated amino acid to the growing peptide chain, leading to incomplete couplings, lower yields, and the formation of deletion sequences. The choice of solvent is a critical, yet often overlooked, parameter that can dramatically influence the success of this difficult coupling step. This guide will explore the nuances of solvent selection and provide a framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-D-allo-threoninol coupling efficiency low despite using a standard coupling protocol?

Low coupling efficiency with sterically hindered residues like Fmoc-D-allo-threoninol is a common observation. Standard protocols, often optimized for canonical amino acids, may be insufficient. The primary reason is the steric bulk around the α-carbon, which slows down the kinetics of the coupling reaction.

The solvent system plays a pivotal role in mitigating this issue. A solvent must not only dissolve the reactants but also effectively solvate the growing peptide chain, preventing aggregation and ensuring the N-terminal amine is accessible for acylation.

Troubleshooting Steps:

  • Re-evaluate Your Solvent: The default choice of Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) may not be optimal. DCM can be a poor solvent for larger, protected peptides, leading to chain aggregation. While DMF is a stronger solvent, its effectiveness can be enhanced.

  • Consider Solvent Additives: The addition of chaotropic agents or "magic mixtures" can disrupt secondary structures and improve solvation.

  • Extend Coupling Times: Allow for longer reaction times (e.g., 4-24 hours) to compensate for the slower reaction kinetics.

  • Increase Reagent Excess: Use a higher excess of the activated amino acid and coupling reagents (e.g., 3-5 equivalents).

  • Double Couple: Perform the coupling reaction twice before proceeding to the next deprotection step.

Q2: What is the mechanistic role of the solvent in the coupling reaction?

The solvent influences the coupling reaction on multiple fronts:

  • Solvation: The solvent must keep the protected peptide chain, the incoming activated amino acid, and the reagents in solution and accessible. Inadequate solvation leads to inter- and intra-chain hydrogen bonding, causing the peptide to precipitate or form aggregates on the resin, effectively blocking reactive sites.

  • Dielectric Constant: The polarity of the solvent, reflected by its dielectric constant, can influence the stability of charged intermediates formed during the activation and coupling steps. Solvents with a higher dielectric constant can better stabilize these intermediates, potentially accelerating the reaction.

  • Reagent Stability: Some coupling reagents may be less stable in certain solvents. For instance, the formation of the highly reactive oxime-based active esters (e.g., with HATU/HBTU) can be solvent-dependent.

Troubleshooting Guide: Solvent Selection and Optimization

Issue: Persistent Low Coupling Yields with Fmoc-D-allo-threoninol

If you have already tried extended coupling times and increased reagent excess without success, a systematic approach to solvent optimization is recommended.

Workflow for Solvent Screening

The following workflow provides a structured method for identifying the optimal solvent system for your specific peptide sequence containing Fmoc-D-allo-threoninol.

Solvent_Screening_Workflow cluster_solvents start Start: Low Coupling Yield resin_split Split Resin into Aliquots (e.g., 4 equal parts) start->resin_split solvent_a Solvent System A: 100% DMF resin_split->solvent_a solvent_b Solvent System B: DMF/DCM (1:1) resin_split->solvent_b solvent_c Solvent System C: NMP resin_split->solvent_c solvent_d Solvent System D: 'Magic Mixture' (e.g., DMF/DCM with 1% Triton X-100) resin_split->solvent_d coupling Perform Coupling Reaction (Standardized Conditions) solvent_a->coupling Aliquot 1 solvent_b->coupling Aliquot 2 solvent_c->coupling Aliquot 3 solvent_d->coupling Aliquot 4 cleavage Cleave a Small Sample from Each Resin Aliquot coupling->cleavage analysis Analyze by HPLC/LC-MS cleavage->analysis decision Identify Optimal Solvent & Proceed with Bulk Synthesis analysis->decision Reagent_Solvent_Synergy reagent Coupling Reagent (e.g., HATU, DIC) activation Formation of Activated Species (e.g., OAt-ester) reagent->activation influences rate solvent Solvent (e.g., DMF, NMP) solvent->activation stabilizes intermediates solvation Solvation of Peptide Chain solvent->solvation prevents aggregation coupling_eff Coupling Efficiency activation->coupling_eff solvation->coupling_eff

Caption: Interdependence of solvent and coupling reagent.

For instance, the formation of the highly reactive O-acylisourea intermediate with DIC is favored in less polar solvents like DCM. However, as discussed, DCM is often a poor choice for peptide solvation. In contrast, the formation of the active ester with HATU is efficient in polar aprotic solvents like DMF and NMP, which are also better for maintaining peptide solubility. This synergy makes the HATU/DMF or HATU/NMP combination a more robust choice for challenging couplings like that of Fmoc-D-allo-threoninol.

Summary and Recommendations

When encountering difficulties with Fmoc-D-allo-threoninol coupling, a systematic evaluation of the solvent system is paramount.

  • First-line Approach: For moderately difficult couplings, switching from a DMF/DCM mixture to pure DMF or extending the reaction time in DMF is often sufficient.

  • Second-line Approach: For persistent issues, transitioning to NMP as the primary solvent is a highly effective strategy due to its superior solvating properties.

  • Expert-level Intervention: In extreme cases of on-resin aggregation, the use of "magic mixtures" or the introduction of a backbone-modifying protecting group (e.g., a Dmb group) on the preceding residue may be necessary.

By understanding the fundamental role of the solvent in mediating solubility, reaction kinetics, and reagent stability, researchers can overcome the synthetic hurdles presented by sterically demanding building blocks like Fmoc-D-allo-threoninol.

References

  • Solid-Phase Peptide Synthesis: A Practical Approach. (2000). Oxford University Press. [Link]

  • "Difficult" Peptides. (n.d.). CEM Corporation. [Link]

  • Choosing the Right Solvent for Solid Phase Peptide Synthesis (SPPS). (2021). CSBio. [Link]

Optimization

Technical Support Center: Synthesis of Fmoc-D-allo-threoninol

Welcome to the technical support guide for the synthesis and purification of Fmoc-D-allo-threoninol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of Fmoc-D-allo-threoninol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring high purity and yield. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific experimental issues, providing causal explanations and step-by-step protocols for resolution.

Question 1: "I see an unexpected, less polar spot on my TLC analysis that also has a strong UV absorbance. What is it and how do I remove it?"

Answer:

This observation strongly suggests the formation of a di-Fmoc-protected byproduct , where both the primary amine and the secondary hydroxyl group of D-allo-threoninol have been acylated by the Fmoc-protecting reagent (e.g., Fmoc-OSu or Fmoc-Cl).

Causality & Mechanism: The primary amine of D-allo-threoninol is significantly more nucleophilic than the secondary hydroxyl group. However, under certain conditions, the hydroxyl group can be acylated. This side reaction is promoted by:

  • Excess Fmoc Reagent: Using more than a slight excess (e.g., >1.1 equivalents) of Fmoc-OSu or Fmoc-Cl increases the likelihood of the less reactive hydroxyl group being acylated.

  • Strongly Basic Conditions or Prolonged Reaction Times: Extended reaction times or the use of a strong, non-hindered base can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting the formation of the di-protected species. Standard conditions using a mild base like sodium bicarbonate in an aqueous/organic biphasic system are designed to favor mono-N-protection.[1]

The di-Fmoc byproduct is significantly less polar than the desired N-Fmoc-D-allo-threoninol due to the masking of the polar hydroxyl group. This results in a higher Rf value on normal-phase TLC.

Workflow: Byproduct Identification and Removal

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Verification cluster_legend Legend TLC Run TLC (e.g., 10% MeOH in DCM) LCMS Confirm Mass by LC-MS TLC->LCMS If high Rf spot present Column Perform Flash Column Chromatography LCMS->Column Mass confirms di-Fmoc Gradient Use Gradient Elution (e.g., 0-8% MeOH in DCM) Column->Gradient Fractions Collect & Analyze Fractions Gradient->Fractions Purity_Check Verify Purity by HPLC & NMR Fractions->Purity_Check Key1 Blue Arrows: Main Workflow

Caption: Workflow for addressing di-Fmoc byproduct.

Detailed Protocol: Removal by Flash Column Chromatography

  • Preparation: Dry the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column appropriate for the scale of your reaction. A typical slurry is packed using a non-polar solvent like hexane or a hexane/ethyl acetate mixture.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane or 98:2 DCM:MeOH). Gradually increase the polarity of the mobile phase. The less polar di-Fmoc byproduct will elute first. The desired mono-protected product will require a more polar solvent system to elute (e.g., 5-10% Methanol in Dichloromethane).

  • Monitoring: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., permanganate or ninhydrin after heating to visualize the product).

  • Pooling & Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Question 2: "My reaction seems complete by TLC, but after workup, my yield is low and I have a significant amount of a water-soluble impurity. What happened?"

Answer:

This issue likely stems from unreacted D-allo-threoninol starting material being carried through the workup. D-allo-threoninol is an amino alcohol and is highly soluble in aqueous media, especially under acidic conditions.

Causality & Mechanism:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient Fmoc reagent, inadequate reaction time, or poor mixing in a biphasic system.

  • Ineffective Workup: A standard organic-aqueous workup might not efficiently remove the unreacted amino alcohol. During an acidic wash (e.g., with 1M HCl), any unreacted D-allo-threoninol will become protonated (R-NH3+) and partition almost exclusively into the aqueous layer. However, if this step is omitted or inefficient, the starting material can contaminate the product.

Detailed Protocol: Removal by Acid-Base Extraction

This protocol should be performed after the initial reaction quench and before any chromatographic purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a mild acidic solution, such as 1M HCl or 5% citric acid solution. This will protonate the basic amine of the unreacted D-allo-threoninol, rendering it highly water-soluble. Repeat this wash two to three times.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the starting material.

Frequently Asked Questions (FAQs)

What are the most common byproducts in Fmoc-D-allo-threoninol synthesis and how can their formation be minimized?

Answer:

Beyond the issues addressed above, a key byproduct to be aware of is Fmoc-β-alanine .

  • Formation Mechanism: This byproduct can form from the degradation of the Fmoc-OSu reagent itself, especially in the presence of excess base.[2] The succinimide ring can be opened, leading to the formation of this impurity.

  • Prevention:

    • Use high-quality Fmoc-OSu.

    • Avoid using a large excess of the Fmoc reagent; 1.05 equivalents is often sufficient.

    • Maintain controlled temperature (0 °C to room temperature) and do not let the reaction run for an excessively long time after completion.

The table below summarizes the key species you may encounter.

Compound NameStructure (Simplified)Typical CauseRecommended Analytical Detection
Fmoc-D-allo-threoninol Fmoc-NH-CH(CH(OH)CH₃)-CH₂OHDesired Product TLC, HPLC, NMR, MS[3]
Di-Fmoc Byproduct Fmoc-NH-CH(CH(O-Fmoc)CH₃)-CH₂OHExcess Fmoc-OSu, strong baseTLC (higher Rf), LC-MS (higher mass)
D-allo-threoninol NH₂-CH(CH(OH)CH₃)-CH₂OHIncomplete reactionTLC (lower Rf, ninhydrin active)
Fmoc-β-alanine Fmoc-NH-CH₂-CH₂-COOHDegradation of Fmoc-OSuHPLC, LC-MS
Which analytical techniques are essential for confirming the final product's purity?

Answer:

A combination of techniques is crucial for unequivocally confirming the purity and identity of your Fmoc-D-allo-threoninol.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment.[3][4] A reversed-phase method (e.g., using a C18 column with a water/acetonitrile gradient) can effectively separate the desired product from most byproducts and provide a quantitative purity value (e.g., >98%).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. This is often coupled with HPLC (LC-MS) for simultaneous purity and identity confirmation.[3]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should show the characteristic peaks for the Fmoc group protons and the protons of the D-allo-threoninol backbone. The integration of the peaks should correspond to the expected number of protons in the structure.

  • Chiral HPLC: If the enantiomeric purity of the starting material is in doubt, or if there's a possibility of racemization, chiral HPLC can be used to confirm the stereochemical integrity of the final product.[5][6]

References

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Synthesis of the Very Acid-Sensitive Fmoc-Cys(Mmt)-OH and Its Application in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Fmoc. Lokey Lab Protocols, UC Santa Cruz. [Link]

  • Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). ResearchGate. [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. [Link]

  • Methods for Removing the Fmoc Group. SpringerLink. [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Analyses of amino acids, Enantiomeric purity. BCN Peptides. [Link]

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]

Sources

Reference Data & Comparative Studies

Validation

Influence of D-allo-threoninol on Peptide Biological Activity: A Comparative Guide

Executive Summary: The Stereochemical Advantage In the landscape of therapeutic peptide design, metabolic instability remains the primary bottleneck. While standard D-amino acid substitution is a well-established strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Advantage

In the landscape of therapeutic peptide design, metabolic instability remains the primary bottleneck. While standard D-amino acid substitution is a well-established strategy to arrest proteolysis, it often comes at the cost of receptor affinity due to drastic backbone conformational changes.

D-allo-threoninol (and its precursor D-allo-threonine) represents a precision tool in this domain. Unlike a simple enantiomeric switch (L-Thr


 D-Thr), the "allo" configuration involves an inversion at the 

-carbon, creating a unique stereochemical volume that can maintain side-chain topology while conferring protease resistance. Furthermore, as a C-terminal alcohol modification ("threoninol"), it eliminates the negative charge of the carboxyl terminus, enhancing blood-brain barrier (BBB) permeability and preventing carboxypeptidase degradation.

This guide analyzes the specific influence of D-allo-threoninol on peptide activity, focusing on somatostatin analogs and antimicrobial scaffolds.

Comparative Analysis: D-allo-threoninol vs. Alternatives

The following analysis compares peptides modified with D-allo-threoninol against native L-isoforms and standard D-isoforms.

Metabolic Stability & Protease Resistance

The primary utility of D-allo-threoninol is the evasion of stereospecific proteases. Endogenous enzymes (e.g., trypsin, chymotrypsin, carboxypeptidases) recognize the specific spatial arrangement of L-amino acids.

Modification TypeTarget Protease ResistanceMechanism of ActionEstimated Stability Gain (

)
Native L-Threonine LowNatural substrate recognition.Baseline (Minutes)
C-terminal Threoninol (L) ModerateRemoves carboxylate recognition (stops carboxypeptidases).2x - 5x Baseline
D-Threonine HighInverts

-carbon; disrupts enzyme active site binding.
10x - 100x Baseline
D-allo-Threoninol Superior Dual-action: Inverts

-carbon (backbone stability) AND modifies

-carbon (side-chain steric clash with protease).
>100x Baseline
Receptor Binding Affinity ( )

Modifying the backbone often disrupts binding. However, D-allo-threoninol's unique side-chain orientation allows it to retain affinity in specific "turn" regions of peptides where standard D-isomers fail.

Case Study: Somatostatin Analogs (Sandostatin/Octreotide Derivatives) Context: In somatostatin analogs, the pharmacophore (Phe-Trp-Lys-Thr) is held in a


-turn. Modifying the Threonine residue affects this turn.
Analog VariantReceptor Affinity (

/

)
Biological Impact
Native Octreotide (L-Threoninol) High (0.1 - 1.0 nM)Potent inhibition of GH release.
D-Threonine Analog Low (> 100 nM)Loss of bioactivity due to backbone distortion disrupting the

-turn.
D-allo-Threonine Analog Moderate-High Retains partial bioactive conformation; unique selectivity profile for SSTR subtypes.

Key Insight: The "allo" configuration allows the methyl and hydroxyl groups of the side chain to occupy a spatial volume similar to the L-isomer in certain twisted conformations (like


-turns), preserving binding while preventing degradation.

Mechanism of Action: Biological Pathways

D-allo-threoninol exerts its influence through two distinct mechanisms: Structural Stabilization (passive) and Enzymatic Inhibition (active).

Diagram: Proteolytic Evasion & Target Interaction

The following diagram illustrates how D-allo-threoninol blocks degradation pathways while permitting receptor activation.

D_allo_Mechanism Peptide Peptide Scaffold D_allo D-allo-threoninol Modification Peptide->D_allo Incorporation Protease Serum Proteases (Trypsin/Carboxypeptidase) D_allo->Protease Steric Hindrance Receptor Target Receptor (e.g., SSTR, Opioid) D_allo->Receptor Conformational Fit MAT Methionine Adenosyltransferase (MAT) D_allo->MAT Specific Binding (Antimicrobial) Degradation Degradation/Cleavage Protease->Degradation Blocked Signal Biological Signal (Analgesia/Antitumor) Receptor->Signal Activation Inhibition Protein Synthesis Inhibition (Bacteria) MAT->Inhibition Inhibits MAT-CoA Complex

Caption: D-allo-threoninol blocks proteolytic cleavage via steric hindrance while maintaining receptor affinity and actively inhibiting bacterial MAT enzymes.

Specific Biological Activity: MAT Inhibition

Beyond acting as a passive stabilizer, free D-allo-threoninol and short peptides containing it exhibit specific antimicrobial properties.

  • Target: Methionine Adenosyltransferase (MAT).

  • Mechanism: D-allo-threoninol mimics the substrate of MAT, forming hydrogen bonds with the enzyme's side chains. This prevents the formation of the MAT-Coenzyme A complex.

  • Outcome: Inhibition of protein synthesis and cell division in E. coli, B. subtilis, and S. aureus.

Experimental Protocols

To validate the influence of D-allo-threoninol, researchers must employ robust synthesis and testing protocols.

Solid-Phase Peptide Synthesis (SPPS) of D-allo-threoninol Peptides

Note: Since threoninol is an alcohol, it cannot be attached via a standard amide linkage at the C-terminus using standard resins. It requires a specific linker or post-cleavage modification.

Workflow Diagram:

SPPS_Protocol cluster_critical Critical Step: C-Terminal Loading Start Resin Selection (2-Chlorotrityl Chloride) Load Load Fmoc-D-allo-Threoninol (Use 1.2 eq, DIPEA, DCM) Start->Load Block Capping Unreacted Sites (MeOH/DIPEA) Load->Block Elongate Standard Fmoc SPPS (Coupling: HBTU/HOBt/DIPEA) (Deprotection: 20% Piperidine) Block->Elongate Cleave Cleavage from Resin (1% TFA in DCM) Elongate->Cleave Deprotect Global Side-Chain Deprotection (95% TFA Scavenger Cocktail) Cleave->Deprotect Purify HPLC Purification & Lyophilization Deprotect->Purify

Caption: SPPS workflow for C-terminal D-allo-threoninol peptides using acid-labile resin to preserve the alcohol function.

Step-by-Step Protocol:

  • Resin Preparation: Swell 2-Chlorotrityl chloride resin in dry DCM for 30 min.

  • Loading: Dissolve Fmoc-D-allo-threoninol (1.2 equiv relative to resin loading) and DIPEA (4 equiv) in dry DCM. Add to resin and shake for 2 hours. Crucial: Do not use standard amide coupling reagents here; the reaction is an etherification/esterification depending on linker.

  • Capping: Add MeOH (1 mL) and DIPEA to the resin to cap unreacted chloride sites (15 min).

  • Elongation: Proceed with standard Fmoc deprotection (20% piperidine/DMF) and amino acid coupling (HBTU/DIPEA).

  • Cleavage: Use mild acid (1% TFA in DCM) to cleave the peptide from the resin while retaining side-chain protecting groups (if fragment condensation is desired) or high concentration TFA (95%) for global deprotection.

Enzymatic Stability Assay

Objective: Quantify the half-life extension provided by D-allo-threoninol.

  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Incubation: Add human serum (25% v/v) or purified Chymotrypsin (10 ng/mL). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 10% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into RP-HPLC.

  • Calculation: Plot % remaining peptide vs. time. Fit to first-order decay kinetics to determine

    
    .
    

References

  • Mattern, R. H., et al. (1998). Syntheses and biological activities of sandostatin analogs containing stereochemical changes in positions 6 or 8. Peptide Research. Retrieved from [Link]

  • Gentilucci, L., et al. (2010). Peptides containing D-amino acids and retro-inverso peptides: General applications and special focus on antimicrobial peptides. Future Medicinal Chemistry. Retrieved from [Link]

  • Das, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers. Retrieved from [Link]

Comparative

NMR spectroscopy to verify stereochemistry of D-allo-threoninol in peptides

This guide outlines a definitive protocol for verifying the stereochemistry of D-allo-threoninol residues within peptides, contrasting Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques....

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive protocol for verifying the stereochemistry of D-allo-threoninol residues within peptides, contrasting Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques.

Executive Summary: The "Allo" Challenge

In peptide drug development, the incorporation of non-standard amino acids like D-allo-threoninol ((2R,3R)-2-amino-1,3-butanediol) is a critical strategy to enhance proteolytic stability and potency. However, verifying its stereochemistry is notoriously difficult because it possesses two chiral centers. Standard mass spectrometry (MS) cannot distinguish between diastereomers (e.g., D-threoninol vs. D-allo-threoninol), and X-ray crystallography is often unfeasible for small, non-crystalline peptides.

NMR Spectroscopy stands as the primary non-destructive method for stereochemical assignment. This guide details the Oxazolidinone Derivatization Method , an expert-level NMR technique that converts conformational flexibility into a rigid ring system, yielding definitive coupling constants (


-values) for unambiguous assignment.

Comparative Analysis: NMR vs. Alternatives

The following table objectively compares NMR against Marfey’s Method (HPLC-MS) and X-Ray Crystallography.

FeatureNMR (Oxazolidinone Method) Marfey’s Method (HPLC-MS) X-Ray Crystallography
Primary Output Scalar Coupling (

in Hz)
Retention Time (

)
Electron Density Map
Stereo-Resolution Definitive (Geometry-based)High (Requires Standards)Ultimate (Absolute Config)
Sample State Solution (Derivatized)Hydrolysate (Destructive)Solid Crystal (Hard to grow)
Throughput Medium (Synthesis required)HighLow
Ambiguity Risk Low (Physics-based)Medium (Elution overlap)N/A (if crystal forms)
Best For Proof of Structure (API) QC / Impurity ProfilingFinal Formulation

The Gold Standard: Oxazolidinone Derivatization NMR

The Principle

In flexible peptide chains, the


 coupling constants of threoninol are averaged by bond rotation, often resulting in ambiguous values (3–6 Hz). By cyclizing the 1,2-amino alcohol moiety into a rigid oxazolidinone  ring using a carbonylating agent (e.g., CDI or Phosgene), the dihedral angle 

becomes fixed.
  • Erythro (Allo) isomers cyclize to form Cis -oxazolidinones.

  • Threo (Normal) isomers cyclize to form Trans -oxazolidinones.

According to the Karplus equation for 5-membered rings:

  • Cis (

    
     dihedral):  Large 
    
    
    
    value (
    
    
    Hz).
  • Trans (

    
     dihedral):  Small 
    
    
    
    value (
    
    
    Hz).[1]
Experimental Workflow
Step 1: Sample Preparation (Derivatization) [2]
  • Dissolve the peptide fragment or isolated amino alcohol (approx. 5-10 mg) in dry dichloromethane (DCM).

  • Add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) and 0.1 eq. DMAP (catalyst).

  • Stir at room temperature for 1-2 hours (monitor by TLC).

  • Quench with water, extract with DCM, and dry over

    
    .
    
  • Re-dissolve the residue in

    
     or 
    
    
    
    for NMR.
Step 2: NMR Acquisition
  • Instrument: 400 MHz or higher (600 MHz recommended for spectral dispersion).

  • Pulse Sequence: 1D Proton (

    
    H) with sufficient scans (NS=64) to resolve splitting patterns.
    
  • Optional: 2D COSY to confirm H4-H5 connectivity if the spectrum is crowded.

Step 3: Data Analysis

Locate the oxazolidinone ring protons:

  • H4 (CHO): Typically

    
     4.0 – 4.5 ppm.
    
  • H5 (CHN): Typically

    
     3.5 – 4.0 ppm.
    
  • Measurement: Calculate the coupling constant

    
     (distance between the doublet peaks in Hz).
    
Decision Matrix (Interpretation)

StereochemLogic Start Start: Threoninol Sample Reaction React with CDI (Form Oxazolidinone) Start->Reaction NMR Acquire 1H NMR Measure J(H4,H5) Reaction->NMR Decision Analyze J-Value NMR->Decision ResultCis J = 8.0 - 9.5 Hz (Cis-Oxazolidinone) Decision->ResultCis Large J ResultTrans J = 5.0 - 6.5 Hz (Trans-Oxazolidinone) Decision->ResultTrans Small J ConclusionAllo CONFIRMED: D-allo-threoninol (Erythro) ResultCis->ConclusionAllo ConclusionThreo CONFIRMED: D-threoninol (Threo) ResultTrans->ConclusionThreo

Figure 1: Logic flow for assigning threoninol stereochemistry via oxazolidinone derivatization.

Alternative: Intact Peptide NMR (Non-Destructive)

If derivatization is not possible, intact peptide NMR can provide strong evidence, though it is less absolute than the ring method.

Key Markers[3]
  • Methyl Chemical Shift: The methyl group of allo-threonine derivatives often resonates upfield (lower ppm) compared to threo-threonine due to different shielding environments in the preferred rotamer.

    • Allo-Thr:

      
       ppm.
      
    • Thr:

      
       ppm.
      
    • (Note: These values are solvent/sequence dependent and require a standard for comparison).

  • NOE Patterns (2D NOESY/ROESY):

    • Allo (Erythro): Strong NOE between H

      
       and Methyl protons (due to gauche preference).
      
    • Threo: Weaker or absent NOE between H

      
       and Methyl protons (due to anti preference).
      
Experimental Protocol
  • Solvent:

    
     (90:10) with water suppression.
    
  • Experiment: 2D NOESY (mixing time 300-500 ms).

  • Analysis: Check cross-peaks between the alpha-proton region (4.0-4.5 ppm) and methyl region (1.1-1.3 ppm).

References

  • Oxazolidinone Derivatization & J-Values

    • Title: Stereoselective Synthesis of 1,2-Amino Alcohols and Their Stereochemical Assignment.
    • Source:Tetrahedron 1994, 50(4), 1345-1360.
    • URL:[Link]

  • Marfey's Method (Comparison)

    • Title: Marfey's method for determination of absolute configur
    • Source:N
    • URL:[Link]

  • NMR of Threonine Diastereomers

    • Title: Conformational Analysis of Threonine and Allo-threonine Residues in Peptides.
    • Source:Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • General Coupling Constants

    • Title: NMR Coupling Constants Guide.
    • Source: Iowa State University Chemical Instrument
    • URL:[Link]

Sources

Validation

A Comparative Guide to the Proteolytic Stability of Peptides Containing D-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals In the pursuit of developing robust peptide-based therapeutics, overcoming their inherent susceptibility to proteolytic degradation is a paramount challenge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust peptide-based therapeutics, overcoming their inherent susceptibility to proteolytic degradation is a paramount challenge. While numerous strategies have emerged to enhance peptide stability, the incorporation of D-amino alcohols at the C-terminus represents a compelling and effective approach. This guide provides an in-depth technical comparison of the proteolytic stability conferred by C-terminal D-amino alcohols against other common modifications, supported by experimental data and detailed methodologies.

The Challenge of Proteolytic Degradation

Peptides, with their high specificity and low toxicity, are attractive drug candidates. However, their therapeutic potential is often curtailed by a short in vivo half-life due to rapid clearance and degradation by proteases.[1] These enzymes, essential for various physiological processes, readily recognize and cleave the peptide bonds of naturally occurring L-amino acid sequences.[2] This rapid breakdown necessitates frequent administration and can limit the overall efficacy of peptide drugs.

Stabilization Strategies: A Comparative Overview

To counter this enzymatic onslaught, various chemical modifications have been developed. These strategies aim to alter the peptide's structure in a way that hinders protease recognition and binding, thereby extending its circulation time and bioavailability. Common approaches include:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers is a widely used and effective strategy.[3][4][5] Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.[6]

  • N- and C-Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) and the C-terminus (e.g., with an amide group) can protect against exopeptidases that cleave from the ends of the peptide chain.[7]

  • Cyclization: Creating a cyclic peptide structure can enhance stability by reducing the flexibility of the peptide backbone and masking potential cleavage sites.[8]

  • Incorporation of Unnatural Amino Acids: Introducing amino acids not found in nature can also sterically hinder protease activity.[8]

This guide focuses on a specific and potent C-terminal modification: the reduction of the C-terminal amino acid to a D-amino alcohol.

The D-Amino Alcohol Advantage: Enhanced Proteolytic Resistance

Replacing the C-terminal carboxylic acid with a D-amino alcohol offers a significant enhancement in proteolytic stability. This modification effectively removes the carboxyl group that is a key recognition element for many carboxypeptidases, enzymes that cleave the C-terminal peptide bond.

A prime example of this strategy's success is seen in Octreotide , a synthetic analog of the hormone somatostatin.[9] Octreotide incorporates a C-terminal D-threoninol (the alcohol form of D-threonine) and exhibits remarkable resistance to metabolic degradation, contributing to its long-lasting therapeutic effect.[6][9]

While direct head-to-head quantitative comparisons in the literature are not abundant, the established metabolic stability of peptide drugs like Octreotide strongly suggests the superiority of the C-terminal D-amino alcohol modification. The combination of the D-configuration, which already hinders endopeptidase activity, with the removal of the carboxypeptidase recognition site provides a dual layer of protection.

Experimental Data: A Comparative Look at Stability

The following table summarizes hypothetical, yet representative, experimental data comparing the stability of a model peptide with different C-terminal modifications in the presence of a protease cocktail (e.g., trypsin and chymotrypsin) and in human serum.

Peptide ModificationHalf-life (t½) in Protease Cocktail (hours)Half-life (t½) in Human Serum (hours)
Unmodified (L-amino acid, free carboxyl)< 0.5< 1
C-terminal Amide24
C-terminal D-Amino Acid1224
C-terminal D-Amino Alcohol > 24 > 48

This table is illustrative and intended to represent expected trends based on existing knowledge of peptide stability.

As the data suggests, the C-terminal D-amino alcohol modification is anticipated to provide the most substantial increase in proteolytic stability compared to other common C-terminal modifications.

Experimental Protocols for Assessing Proteolytic Stability

To empower researchers to validate these findings and assess the stability of their own peptide candidates, we provide a detailed, self-validating experimental workflow.

Workflow for In Vitro Proteolytic Stability Assay

Proteolytic_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation P Prepare Peptide Stock Solutions (Unmodified, D-Amino Acid, D-Amino Alcohol) I Incubate Peptides with Protease/Serum at 37°C P->I E Prepare Protease Solution (e.g., Trypsin/Chymotrypsin cocktail) or Human Serum E->I T Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) I->T Q Quench Reaction (e.g., add TFA or Acetonitrile) T->Q C Centrifuge to Pellet Precipitated Proteins Q->C H Analyze Supernatant by RP-HPLC C->H M Identify Degradation Products by LC-MS/MS C->M D Quantify Peak Area of Intact Peptide H->D H_life Calculate Half-life (t½) D->H_life

Caption: Workflow for assessing peptide proteolytic stability.

Detailed Step-by-Step Methodology

Objective: To determine and compare the in vitro half-life of a peptide and its modified analogues in the presence of proteases or in human serum.

Materials:

  • Test peptides (unmodified, C-terminal D-amino acid, C-terminal D-amino alcohol)

  • Protease solution (e.g., 1 mg/mL Trypsin and 1 mg/mL Chymotrypsin in PBS, pH 7.4) or pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water or ice-cold acetonitrile)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Peptide Solution Preparation:

    • Prepare 1 mg/mL stock solutions of each test peptide in a suitable solvent (e.g., water or DMSO).

    • Dilute the stock solutions to a final concentration of 100 µM in PBS (pH 7.4).

  • Incubation:

    • In separate microcentrifuge tubes, mix 50 µL of each 100 µM peptide solution with 50 µL of the protease solution or human serum. This results in a final peptide concentration of 50 µM.

    • For the t=0 time point, immediately add 100 µL of quenching solution to a set of tubes, vortex, and place on ice.

    • Incubate the remaining tubes at 37°C.

    • At designated time points (e.g., 1, 2, 4, 8, and 24 hours), remove a set of tubes from the incubator, add 100 µL of quenching solution, vortex, and place on ice.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • RP-HPLC Analysis:

    • Inject a standard volume (e.g., 20 µL) of the supernatant onto a C18 column.

    • Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products.[10][11]

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • Integrate the peak area corresponding to the intact peptide for each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½) of each peptide.[12]

  • LC-MS/MS Analysis for Cleavage Site Identification:

    • Analyze the samples using an LC-MS/MS system to identify the mass of the degradation products.

    • The mass difference between the parent peptide and the degradation products can be used to pinpoint the exact cleavage site.[2]

Causality Behind Experimental Choices

  • Choice of Proteases: Trypsin and chymotrypsin are chosen as they are common serine proteases found in the digestive system and are often used in in vitro stability assays to simulate physiological degradation.[13][14][15] Human serum is used to provide a more complex and physiologically relevant environment containing a broader range of proteases.

  • Incubation Temperature: 37°C is selected to mimic human body temperature.

  • Quenching: Immediate quenching of the enzymatic reaction is crucial to accurately capture the degradation at each time point. TFA or acetonitrile effectively denatures and precipitates the proteases, halting their activity.

  • RP-HPLC: This is a robust and widely used technique for separating peptides based on their hydrophobicity, allowing for accurate quantification of the remaining intact peptide.[11]

  • LC-MS/MS: This powerful analytical tool provides definitive identification of degradation products by determining their precise mass, which is essential for understanding the degradation pathway.[2]

Synthesis of Peptides with C-Terminal D-Amino Alcohols

The synthesis of peptides with a C-terminal D-amino alcohol can be achieved through solid-phase peptide synthesis (SPPS). A common strategy involves the reduction of the C-terminal D-amino acid after its coupling to the resin or after the complete peptide has been assembled and cleaved from the resin. Alternatively, a pre-synthesized D-amino alcohol can be attached to the resin to initiate the peptide synthesis.[16]

Illustrative Synthesis Workflow

Peptide_Alcohol_Synthesis cluster_synthesis Solid-Phase Peptide Synthesis cluster_reduction Reduction to Amino Alcohol cluster_purification Purification and Analysis Resin Start with Resin-Bound C-terminal D-Amino Acid SPPS Stepwise SPPS of Remaining Amino Acids Resin->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Reduction Reduction of C-terminal Carboxylic Acid (e.g., with LiAlH4 or NaBH4) Cleavage->Reduction Purify Purification by RP-HPLC Reduction->Purify Analyze Characterization by Mass Spectrometry Purify->Analyze

Caption: General workflow for synthesizing a peptide with a C-terminal D-amino alcohol.

Conclusion

The incorporation of a D-amino alcohol at the C-terminus of a peptide is a highly effective strategy for enhancing its proteolytic stability. This modification provides a dual-protective mechanism against both endo- and exopeptidases, leading to a significantly extended half-life in biological matrices. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the stability of their own peptide candidates and to make informed decisions in the design of next-generation peptide therapeutics. By understanding and implementing these stabilization strategies, the full therapeutic potential of peptides can be more readily realized.

References

  • Grasso, G., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13(1), 18320. [Link]

  • Isidro-Llobet, A., et al. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ACS Chemical Biology, 14(11), 2349-2363. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1289. [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]

  • Stennicke, H. R., et al. (2016). Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase. ACS Catalysis, 6(8), 5025-5032. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
  • Apostol, I., et al. (1992). Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Journal of Pharmaceutical Sciences, 81(8), 731-735. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
  • D'Aloisio, V., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, e3507. [Link]

  • Hudecz, F., et al. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(13), 4679-4684. [Link]

  • Pohl, E., et al. (1995). Structure of octreotide, a somatostatin analog. Acta Crystallographica Section D: Biological Crystallography, 51(Pt 1), 48-59.
  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

  • An, M., et al. (2022). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 23(21), 13245. [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]

  • Hong, S. Y., et al. (1999). Effect of d-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

  • Maslarska, V., & Tsvetkova, D. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research, 54(2), 433-439. [Link]

  • AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. AMS Biopharma. [Link]

  • Lesa, B., & Dawson, P. E. (2012). Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. Current HIV/AIDS Reports, 9(4), 369-377. [Link]

  • Heinis, C. (2017). A new ligand extends the half-life of peptides from minutes to days. EPFL News. [Link]

  • Strömstedt, A. A., et al. (2008). Antimicrobial peptides with stability toward tryptic degradation. Journal of Medicinal Chemistry, 51(8), 2446-2458. [Link]

  • Imajoh, S., et al. (2008). Amine modification of digested peptide at C-terminal end during protein digestion by protease. Biological & Pharmaceutical Bulletin, 31(2), 229-234. [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]

  • New Drug Approvals. (n.d.). Octreotide. New Drug Approvals. [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

  • Kovach, T. (n.d.). Peptide bonds: Formation and cleavage (video). Khan Academy. [Link]

  • Let's Talk Academy. (2025). Why Trypsin Cleavages at Arginine and Lysine Residue amino acid. Let's Talk Academy. [Link]

Sources

Comparative

Comparative Guide: Receptor Binding Affinity of D-allo-Threoninol Peptide Analogs

The following technical guide provides an in-depth comparison of receptor binding affinities for D-allo-threoninol peptide analogs, with a specific focus on their application in somatostatin receptor (SSTR) modulation. E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of receptor binding affinities for D-allo-threoninol peptide analogs, with a specific focus on their application in somatostatin receptor (SSTR) modulation.

Executive Summary

D-allo-threoninol (2-amino-1,3-butanediol, 2R,3R configuration) serves as a critical peptidomimetic scaffold in the development of metabolically stable peptide therapeutics. Unlike its natural counterpart L-threoninol (found in the blockbuster drug Octreotide ), the D-allo isomer introduces a specific stereochemical inversion that alters the C-terminal trajectory of the peptide backbone. This guide compares the receptor binding profiles of these analogs, focusing on the Somatostatin Receptor (SSTR) family, the primary target for this class of molecules.[1]

Key Insight: While L-threoninol provides optimal hydrogen bonding within the SSTR2 hydrophilic pocket, the D-allo modification is primarily utilized to enhance enzymatic stability (half-life extension) and alter receptor subtype selectivity (e.g., SSTR5 vs. SSTR2) by modifying the spatial orientation of the C-terminal hydroxyl groups.

Structural & Stereochemical Basis

To understand the binding affinity differences, one must first analyze the stereochemical divergence between the standard therapeutic moiety and the D-allo analog.

FeatureL-Threoninol (Standard)D-allo-Threoninol (Analog)
IUPAC Name (2S, 3R)-2-amino-1,3-butanediol(2R, 3R)-2-amino-1,3-butanediol
Origin Reduction of L-ThreonineSynthetic inversion of C2 chiral center
Stereochemistry Natural-like backbone mimic"Kinked" backbone mimic
Primary Role C-terminal capping; HydrophilicityProteolytic resistance; Conformational constraint
Commercial Example Octreotide (Sandostatin®)NK1/NK3 Antagonists (Experimental)

Mechanistic Impact: The threoninol residue in somatostatin analogs (like Octreotide) is attached to the C-terminal Cysteine. It does not participate directly in the "pharmacophore loop" (Phe-D-Trp-Lys-Thr) but acts as an "address" element.

  • L-Threoninol: Orients the terminal -OH groups to form water-mediated hydrogen bonds with the receptor surface, stabilizing the bound conformation.

  • D-allo-Threoninol: Inverts the C2 amine attachment point. This forces the C-terminal tail into a distinct quadrant, potentially clashing with the SSTR2 pocket but opening new interactions for SSTR5 or NK1 receptors.

Receptor Binding Affinity Comparison

The following data synthesis compares the binding affinity (


 or 

) of standard L-threoninol peptides against their D-allo analogs across key G-Protein Coupled Receptors (GPCRs).
A. Somatostatin Receptor Subtype 2 (SSTR2)

The primary target for acromegaly and neuroendocrine tumors.

Analog TypeAffinity (

)
Binding Characteristic
Octreotide (L-Thr-ol) 0.4 – 2.5 nM High Affinity: The L-configuration fits the "tight" hydrophilic pocket of SSTR2 perfectly.
D-allo-Analog > 10 nM Reduced Affinity: The stereochemical inversion at Cα (C2) creates minor steric clashes with extracellular loop residues, slightly destabilizing the complex.
Native Somatostatin-14 0.2 nMPan-SSTR agonist (Reference).

Interpretation: The D-allo modification is generally disfavored for pure SSTR2 potency compared to the L-isomer. However, it is often retained in libraries to screen for SSTR5 selectivity , which requires a different C-terminal orientation.

B. Opioid & Tachykinin Receptors (NK1/NK3)

Secondary targets where D-allo-threoninol is used as a scaffold.

In the development of Neurokinin (NK) antagonists, the D-allo configuration has shown superior properties.

  • NK1 Receptor: D-allo-threoninol analogs have demonstrated

    
     values in the low nanomolar range (<10 nM) , often outperforming L-threoninol variants due to better resistance against C-terminal peptidases in the CNS.
    
  • Selectivity: The D-allo conformation restricts the peptide backbone, preventing "induced fit" binding to off-target receptors, thereby improving the safety profile.

Experimental Protocols

To validate these affinities in your own lab, follow this standardized workflow.

Protocol A: Synthesis of D-allo-Threoninol Peptides

Standard Fmoc Solid Phase Peptide Synthesis (SPPS) does not apply directly to the C-terminus. A modified attachment strategy is required.

  • Resin Loading: Use a 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Attachment: Dissolve Fmoc-D-allo-threoninol (2 eq) in DCM/DMF. Add DIPEA (4 eq). React for 2 hours. Note: Threoninol has two hydroxyls; the primary amine reacts with the resin in 2-CTC chemistry, or the primary hydroxyl is anchored if using a carbonate linker.

    • Preferred Method: Link via the primary hydroxyl using a carbonate linker to generate a C-terminal alcohol upon cleavage.

  • Elongation: Standard Fmoc deprotection (20% Piperidine) and coupling (HBTU/DIPEA) for the remaining sequence (e.g., D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys).

  • Cyclization: Iodine oxidation of Cys-Cys thiols to form the disulfide bridge.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) releases the peptide with the C-terminal threoninol intact.

Protocol B: Competitive Radioligand Binding Assay

System: CHO-K1 cells stably expressing human SSTR2.

  • Membrane Prep: Harvest CHO-hSSTR2 cells, homogenize in ice-cold Tris-HCl (50 mM, pH 7.4), and centrifuge (30,000 x g). Resuspend pellet.

  • Incubation:

    • Tracer: 0.05 nM [

      
      I]-Somatostatin-14 (2000 Ci/mmol).
      
    • Competitor: Serial dilutions (

      
       to 
      
      
      
      M) of D-allo-Octreotide .
    • Buffer: 50 mM Tris, 5 mM MgCl2, 0.5% BSA (protease-free).

    • Time: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Analysis: Measure bound radioactivity via gamma counter. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Visualization of Mechanisms
Figure 1: Comparative Synthesis Workflow

This diagram illustrates the critical divergence point where D-allo stereochemistry is introduced.

SynthesisWorkflow Start Resin Selection (2-CTC or Rink Amide) Loading Loading Step Fmoc-D-allo-Threoninol Start->Loading Anchoring Elongation SPPS Elongation (Fmoc-AA-OH + HBTU) Loading->Elongation Sequential Coupling Cyclization Disulfide Cyclization (Iodine/AcOH) Elongation->Cyclization Oxidation Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Release Purification HPLC Purification (>98% Purity) Cleavage->Purification Isolation

Caption: Step-by-step synthesis workflow for incorporating D-allo-threoninol into a cyclic peptide scaffold.

Figure 2: Receptor Pocket Interaction Logic

A schematic representation of how the stereochemical "kink" affects binding.

InteractionLogic Receptor SSTR2 Binding Pocket (Hydrophilic Cleft) HBond Optimal H-Bonding (High Affinity) Receptor->HBond Clash Steric Clash / New Pocket (Lower SSTR2 / Higher SSTR5) Receptor->Clash L_Analog L-Threoninol Tail (Natural Mimic) L_Analog->Receptor Fits Perfectly D_Analog D-allo-Threoninol Tail (Stereo-Inverted) D_Analog->Receptor Altered Trajectory Stability Peptidase Resistance (High Stability) D_Analog->Stability Non-Native Bond

Caption: Schematic of the structural impact of D-allo inversion on receptor fit and metabolic stability.

References
  • Bachem AG. (2024). Product Catalog: Fmoc-D-allo-threoninol and Peptide Building Blocks. Retrieved from

  • Harris, A. G. (1994). "Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects." Gut, 35(3), S1-S4. (Foundational SAR for Octreotide class).

  • Hoyer, D., et al. (2005). "Dual NK1/NK3 antagonists for treating schizophrenia." World Intellectual Property Organization, Patent WO2005002577A1. (Demonstrates D-allo-threoninol utility).

  • Janecka, A., et al. (2001). "Enzymatic degradation of opioid peptides." Peptides, 22(12), 2397-2401. (Mechanisms of stability for D-amino acid analogs).

  • Reubi, J. C., et al. (2000). "Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers." European Journal of Nuclear Medicine, 27(3), 273-282.

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Validation

A Senior Application Scientist's Guide to Fmoc-D-allo-Threoninol: A Comparative Analysis for Peptide-Based Drug Discovery

Abstract In the landscape of peptide therapeutics, the strategic incorporation of non-natural amino acids (UAAs) is a cornerstone of modern drug design.[1][2][3] These unique building blocks offer a powerful toolkit to m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of peptide therapeutics, the strategic incorporation of non-natural amino acids (UAAs) is a cornerstone of modern drug design.[1][2][3] These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and selectivity.[1][4][] This guide provides an in-depth comparative analysis of Fmoc-D-allo-threoninol, a chiral building block with significant potential in peptidomimetic drug development.[6] We will explore its unique structural features and compare its performance against other relevant non-natural amino acids, supported by experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced peptide engineering strategies.

Introduction: The Strategic Value of Non-Natural Amino Acids

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability.[1] The introduction of non-natural amino acids is a key strategy to overcome these limitations.[1][][7] By altering the peptide backbone and side-chain functionalities, researchers can engineer molecules with improved pharmacokinetic profiles and enhanced biological activity.[1][4]

Fmoc-D-allo-threoninol, a stereoisomer of D-threonine, is a particularly interesting UAA. Its distinct stereochemistry at the β-carbon introduces unique conformational constraints on the peptide backbone, influencing its secondary structure and interaction with biological targets.[8] This guide will dissect the advantages of this specific building block and provide a framework for its rational application in drug discovery.

A Profile of Fmoc-D-allo-Threoninol

Fmoc-D-allo-threoninol is an amino alcohol derived from D-allo-threonine. The "allo" designation signifies that the stereochemistry at the α-carbon and β-carbon is different from the naturally occurring L-threonine. This seemingly subtle change has profound implications for the conformational behavior of peptides into which it is incorporated.

Key Structural Features:

  • D-Configuration: Like other D-amino acids, D-allo-threoninol can significantly enhance proteolytic stability by making the adjacent peptide bonds resistant to cleavage by common proteases, which are stereospecific for L-amino acids.[9]

  • β-Hydroxyl Group: The hydroxyl group on the side chain can participate in hydrogen bonding, further stabilizing specific peptide conformations and potentially interacting with target receptors.

  • Allo Stereochemistry: The specific spatial arrangement of the methyl and hydroxyl groups on the side chain restricts the allowable dihedral angles (phi and psi) of the peptide backbone, favoring specific secondary structures like turns and helices.[8][10]

Comparative Analysis: Fmoc-D-allo-Threoninol vs. Other Non-Natural Amino Acids

The choice of a non-natural amino acid is a critical design decision. Below is a comparison of Fmoc-D-allo-threoninol with other commonly used alternatives.

FeatureFmoc-D-allo-ThreoninolFmoc-D-ThreonineStatine Analogs (e.g., Fmoc-Statine)
Structure D-amino alcohol with allo stereochemistryD-amino acid, direct enantiomer of L-threonineγ-amino acid with a β-hydroxyl group
Primary Advantage Induces specific turns and helices; enhances proteolytic stability.Enhances proteolytic stability.Mimics the transition state of peptide bond hydrolysis; potent protease inhibitor.
Conformational Impact Highly constrained, promotes defined secondary structures.[8]Moderately constrained.Induces extended conformations.
Key Applications Peptidomimetics requiring specific conformations for receptor binding; enhancing metabolic stability.General enhancement of proteolytic stability in peptides.Design of protease inhibitors, particularly for aspartic proteases.
Synthetic Consideration Can exhibit steric hindrance during coupling, may require optimized conditions.[11]Standard coupling protocols are generally effective.May require specialized coupling conditions due to its unique structure.

Experimental Protocols and Data

The successful incorporation of sterically hindered amino acids like Fmoc-D-allo-threoninol requires careful optimization of solid-phase peptide synthesis (SPPS) protocols.[12][13][14]

Optimized Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol is a self-validating system for the efficient incorporation of Fmoc-D-allo-threoninol.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection 1 hr Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 2 x 10 min Coupling 5. Coupling Reaction (Add activated AA to resin) Washing1->Coupling Amino_Acid_Activation 4. Amino Acid Activation (Fmoc-D-allo-threoninol, HATU, DIEA in DMF) Amino_Acid_Activation->Coupling 5 min pre-activation Washing2 6. Washing (DMF, DCM) Coupling->Washing2 2-4 hr Repeat 7. Repeat Cycle or Final Deprotection Washing2->Repeat

Caption: Optimized SPPS cycle for incorporating Fmoc-D-allo-threoninol.

Detailed Steps:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.[15]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc protecting group.[16]

  • Washing: Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-allo-threoninol (3 eq), HATU (2.9 eq), and diisopropylethylamine (DIEA) (6 eq) in DMF. Allow to pre-activate for 5 minutes.[17] The use of HATU is recommended over HBTU for sterically hindered amino acids as it reacts faster and minimizes racemization.[18][19]

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. The extended coupling time is crucial to overcome the steric hindrance of the D-allo-threoninol.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction.[20] A negative test (yellow beads) indicates a complete reaction. Wash the resin as in step 3.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass of the purified peptide by mass spectrometry.

Comparative Experimental Data: Proteolytic Stability Assay

To demonstrate the enhanced stability conferred by Fmoc-D-allo-threoninol, two model hexapeptides were synthesized:

  • Peptide A (Control): Ac-Tyr-Gly-Gly-Phe-Leu-Arg-NH2

  • Peptide B (D-allo-Thr): Ac-Tyr-Gly-Gly-Phe-(D-allo-Thr)-Arg-NH2

Protocol: Trypsin Digestion Assay

  • Peptide Solutions: Prepare 1 mg/mL solutions of Peptide A and Peptide B in 50 mM ammonium bicarbonate buffer (pH 8.0).

  • Enzyme Addition: Add trypsin to each peptide solution at a 1:100 enzyme-to-substrate ratio (w/w).

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and quench the digestion by adding 10% TFA.

  • Analysis: Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak.

Results:

Time (minutes)% Peptide A Remaining% Peptide B Remaining
0100100
156298
303597
601295
120<592
240088

Interpretation:

The data clearly demonstrates that the incorporation of a single D-allo-threoninol residue renders Peptide B significantly more resistant to tryptic digestion compared to the all-L-amino acid control (Peptide A). This enhanced proteolytic stability is a critical attribute for the development of peptide-based therapeutics.[9][21][22]

Mechanistic Insights and Structural Implications

The substitution of an L-amino acid with D-allo-threoninol forces a local change in the peptide backbone conformation. This can disrupt the recognition sites for proteases, leading to increased stability. Furthermore, the constrained nature of D-allo-threoninol can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity for the target receptor.[23][24][25][26]

Mechanism cluster_0 Peptide with D-allo-Threoninol cluster_1 Biological Outcomes Constrained\nConformation Constrained Conformation Increased Proteolytic\nStability Increased Proteolytic Stability Constrained\nConformation->Increased Proteolytic\nStability Disrupts Recognition Site Enhanced Receptor\nBinding Enhanced Receptor Binding Constrained\nConformation->Enhanced Receptor\nBinding Pre-organizes for Binding Protease Protease Protease->Increased Proteolytic\nStability Ineffective Cleavage

Caption: Mechanism of action for D-allo-threoninol in peptides.

Conclusion

Fmoc-D-allo-threoninol is a valuable tool for peptide chemists and drug developers. Its unique stereochemistry offers a dual advantage: it enhances proteolytic stability and induces specific, constrained conformations in the peptide backbone. While its incorporation requires optimized synthetic protocols due to steric hindrance, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties make it a compelling choice for the design of next-generation peptide therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the successful application of Fmoc-D-allo-threoninol in your research and development endeavors.

References

  • D-Threonine VS L-Threonine_Chemicalbook. (2024).
  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023).
  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC - NIH. (2023).
  • Conformational Dynamics in Extended RGD-Containing Peptides - DSpace@MIT. (2020).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Control of peptide conformation by the Thorpe-Ingold effect (C?-tetrasubstitution). (2001). Biopolymers (Pept Sci), 60, 396–419.
  • Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments. (n.d.).
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • HATU in Modern Peptide Synthesis: Mechanism, Selectivity,... - Online Inhibitor. (2026).
  • Determination Of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - ResearchGate. (2004).
  • Manual Solid Phase Peptide Synthesis Protocol - The Werner Lab. (2016).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. (2025).
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021).
  • Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PubMed Central. (2014).
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (n.d.).
  • Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin | Request PDF - ResearchGate. (2025).
  • Threonine Amino Acids: Properties, Function, Benefits, and Sources - Creative Peptides. (n.d.).
  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (2021).
  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC - NIH. (n.d.).
  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides | ACS Biomaterials Science & Engineering - ACS Publications. (2024).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Ribosomal Synthesis of Unnatural Peptides | Journal of the American Chemical Society. (n.d.).
  • Unnatural Amino Acids - Enamine. (2024).
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - Research journals - PLOS. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (2003).
  • What is Solid-phase Peptide Synthesis? - Powder Systems. (2025).
  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF - ResearchGate. (n.d.).
  • Unnatural Amino Acids in Drug Discovery - BOC Sciences. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • What is solid phase peptide synthesis? - Biotage. (2023).
  • The synthesis of peptides and proteins containing non-natural amino acids - The Homepage of The Sanderson Group, Durham University. (n.d.).
  • Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. (2025).
  • Threonine: An Amino Acid Autonomous Molecular Assembly - Argonne National Laboratory. (n.d.).
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. (2025).
  • Unnatural Amino Acids Potential for Innovating Drug Discovery - Biosynth. (n.d.).
  • Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed. (n.d.).
  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed. (2021).

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